molecular formula C10H13NO3 B7517340 2-ethoxy-N-methoxybenzamide

2-ethoxy-N-methoxybenzamide

Cat. No.: B7517340
M. Wt: 195.21 g/mol
InChI Key: MXERNHFMMMSJAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-N-methoxybenzamide is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol. This high-purity compound (95%) is characterized by a melting point of 68-69 °C and a predicted density of 1.105 g/cm³ at 20 °C . Benzamide derivatives are of significant interest in medicinal chemistry research. Specifically, studies on 2-ethoxybenzamide analogs have identified them as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key negative regulator of insulin signaling, making it a validated therapeutic target for type 2 diabetes and obesity . Research compounds within this structural class have demonstrated high inhibitory activity, significant selectivity over related phosphatases, and the ability to enhance insulin-stimulated glucose uptake in cellular models without significant cytotoxicity . This makes this compound a valuable building block for researchers in drug discovery, particularly for synthesizing and evaluating new compounds for metabolic disease treatment. The product is supplied for laboratory research applications. Handle with appropriate precautions, as it may cause skin and eye irritation . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-ethoxy-N-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-9-7-5-4-6-8(9)10(12)11-13-2/h4-7H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXERNHFMMMSJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 2-Ethoxy-N-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-ethoxy-N-methoxybenzamide , a secondary hydroxamic acid ether. This compound serves as a valuable intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and fungicides where the N-methoxy amide moiety functions as a unique hydrogen bond acceptor/donor motif or a bioisostere for carboxylic acids.

The synthesis is approached through two distinct pathways to accommodate different scales and resource availabilities:

  • The Acid Chloride Pathway: A robust, scalable method utilizing thionyl chloride (

    
    ) for activation.
    
  • The Carbodiimide/Uronium Pathway: A mild, medicinal chemistry-oriented approach using EDC/HOBt or HATU for direct coupling.

Retrosynthetic Analysis & Strategy

The structural dissection of this compound reveals two primary disconnections: the amide bond and the ether linkage.

Strategic Logic
  • Primary Disconnection (Amide Bond): The most logical disconnection is the C-N bond, separating the molecule into 2-ethoxybenzoic acid (electrophile) and methoxyamine (nucleophile).

  • Secondary Disconnection (Ether Linkage): The benzoic acid precursor can be traced back to salicylic acid , requiring selective O-alkylation at the phenol position.

Retrosynthesis Target Target: this compound Precursor1 2-Ethoxybenzoic Acid Target->Precursor1 C-N Bond Break Precursor2 Methoxyamine HCl Target->Precursor2 Disconnect1 Amide Disconnection StartMat Salicylic Acid Precursor1->StartMat C-O Bond Break Reagent Ethyl Iodide / Diethyl Sulfate Precursor1->Reagent Disconnect2 O-Alkylation

Figure 1: Retrosynthetic analysis showing the breakdown of the target into commercially available salicylic acid and methoxyamine.

Synthesis of Precursor: 2-Ethoxybenzoic Acid

While 2-ethoxybenzoic acid is commercially available, in-house synthesis from salicylic acid is cost-effective for large-scale needs.

Reaction Logic

Direct alkylation of salicylic acid requires a base capable of deprotonating the phenolic hydroxyl (pKa ~10) and the carboxylic acid (pKa ~3). We utilize a "one-pot" esterification-hydrolysis sequence or direct dianion alkylation.

Protocol: O-Ethylation of Salicylic Acid

Reagents:

Reagent Equiv. Role
Salicylic Acid 1.0 Starting Material
Iodoethane (EtI) 2.5 Alkylating Agent
Potassium Hydroxide (KOH) 2.2 Base

| Ethanol/Water (1:1) | Solvent | Reaction Medium |[1][2][3][4][5][6][7][8][9]

Procedure:

  • Dissolution: Dissolve salicylic acid (10.0 g, 72.4 mmol) in 50 mL of Ethanol/Water (1:1).

  • Deprotonation: Add KOH (8.9 g, 159 mmol) slowly. The reaction is exothermic; cool to 0°C if necessary.

  • Alkylation: Add Iodoethane (14.5 mL, 181 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Hydrolysis (In-situ): If the ethyl ester forms (common side product), add 10% aq. NaOH (20 mL) and reflux for an additional 2 hours to hydrolyze back to the acid.

  • Workup: Evaporate ethanol. Acidify the aqueous residue with 1M HCl to pH 2. The product, 2-ethoxybenzoic acid, will precipitate as a white solid.[4]

  • Purification: Recrystallize from hot water or hexane.

Synthesis of Target: this compound

Route A: The Acid Chloride Method (Scalable)

This route is preferred for gram-to-kilogram scale synthesis due to the high reactivity of the acid chloride intermediate.

Mechanism

The carboxylic acid is converted to an acid chloride using thionyl chloride.[1] The acid chloride then undergoes nucleophilic acyl substitution by methoxyamine.

Mechanism Acid 2-Ethoxybenzoic Acid Inter Acid Chloride Intermediate (Highly Electrophilic) Acid->Inter Activation (-SO2, -HCl) SOCl2 SOCl2 (Thionyl Chloride) SOCl2->Inter Product This compound Inter->Product Nucleophilic Attack (-HCl) Amine Methoxyamine (MeONH2) Amine->Product

Figure 2: Activation of the carboxylic acid via thionyl chloride followed by amidation.

Experimental Protocol

Step 1: Acid Chloride Formation

  • In a dry round-bottom flask, place 2-ethoxybenzoic acid (5.0 g, 30.1 mmol).

  • Add Thionyl Chloride (

    
    ) (10 mL, excess) carefully.
    
  • Add a catalytic drop of DMF (Dimethylformamide) to accelerate the reaction.

  • Reflux at 75°C for 2 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Evaporation: Remove excess

    
     under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow oil. Note: Do not expose to moisture.
    

Step 2: Amide Coupling

  • Dissolve Methoxyamine Hydrochloride (2.76 g, 33.1 mmol, 1.1 equiv) in Dichloromethane (DCM) (30 mL) and cool to 0°C.

  • Add Pyridine (5.0 mL, ~60 mmol) or Triethylamine (TEA) as a base to scavenge HCl.

  • Dissolve the crude acid chloride (from Step 1) in DCM (10 mL) and add it dropwise to the amine solution at 0°C.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench: Add water (50 mL) to quench the reaction.

Workup:

  • Separate the organic layer.[2][10]

  • Wash with 1M HCl (2 x 30 mL) to remove excess pyridine/TEA.

  • Wash with Sat.

    
      (2 x 30 mL) to remove unreacted acid.
    
  • Dry over

    
    , filter, and concentrate.
    
Route B: The Coupling Reagent Method (Mild/Discovery)

Ideal for small-scale synthesis or when avoiding harsh acidic conditions (


).
Protocol

Reagents:

Reagent Equiv. Role
2-Ethoxybenzoic Acid 1.0 Substrate
Methoxyamine HCl 1.2 Nucleophile
HATU or EDC·HCl 1.2 Coupling Agent
DIPEA (Hünig's Base) 3.0 Base

| DMF or DCM | Solvent | Medium |

Procedure:

  • Dissolve 2-ethoxybenzoic acid (1.0 mmol) in dry DMF (5 mL).

  • Add DIPEA (3.0 mmol) and stir for 5 minutes.

  • Add HATU (1.2 mmol). The solution may turn yellow/orange (formation of activated ester).

  • Add Methoxyamine Hydrochloride (1.2 mmol).

  • Stir at room temperature for 6–12 hours.

  • Workup: Dilute with Ethyl Acetate (30 mL). Wash with 1M HCl, Water, and Brine (3x) to remove DMF.

  • Concentrate and purify via flash chromatography.

Analytical Characterization

To validate the synthesis, the following spectral data should be observed.

TechniqueExpected Signal CharacteristicsStructural Assignment
1H NMR (CDCl3)

1.45 (t, 3H)

(Methyl)

3.85 (s, 3H)

(N-Methoxy)

4.15 (q, 2H)

(Methylene)

6.9 - 8.2 (m, 4H)
Aromatic Protons

9.8 (br s, 1H)

(Amide NH)
IR Spectroscopy 1650-1680

Amide I (C=O stretch)
3200-3300

Amide N-H stretch
Mass Spectrometry m/z 196.1

Molecular Ion

References

  • Preparation of N-alkoxybenzamides from benzoic acids

    • Source: Organic Syntheses, Coll.[11] Vol. 9, p.58 (1998); Vol. 72, p.190 (1995).

    • Context: General procedure for coupling methoxyamine to acid chlorides.
    • URL:[Link]

  • Synthesis of 2-Ethoxybenzoic Acid (O-Alkylation)
  • Amide Coupling using HATU/EDC (General Protocol)

    • Source: National Institutes of Health (NIH) - PMC 3132648.
    • Context: Optimization of amide bond formation using HOBt/EDC and H
    • URL:[Link]

  • Thionyl Chloride Activation Mechanism

    • Source: Master Organic Chemistry.
    • Context: Mechanistic details of converting carboxylic acids to acid chlorides.
    • URL:[Link]

Sources

Structure Elucidation of 2-Ethoxy-N-methoxybenzamide: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Ethoxy-N-methoxybenzamide Structure Elucidation Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Abstract

In the development of benzamide-based therapeutics (e.g., Ethenzamide derivatives), the identification of N-alkoxy impurities and metabolites is critical for establishing safety and efficacy profiles. This guide details the structural elucidation of This compound (C₁₀H₁₃NO₃), a secondary hydroxamic acid ether. By integrating High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, we establish a definitive characterization workflow. This document serves as a reference standard for distinguishing N-methoxy amides from their primary amide and Weinreb amide counterparts.

Introduction & Chemical Context

The benzamide pharmacophore is ubiquitous in non-steroidal anti-inflammatory drugs (NSAIDs) and analgesic agents. 2-Ethoxybenzamide (Ethenzamide) is a well-documented analgesic.[1] However, its N-alkoxylated derivatives, such as This compound , often arise as synthetic byproducts (during hydroxamic acid O-alkylation) or oxidative metabolites.

Differentiating This compound from its isomers (e.g., O-ethylsalicylhydroxamic acid methyl ester or N-methyl-2-ethoxybenzamide) requires precise spectroscopic evidence. The presence of the N-methoxy group introduces unique electronic shielding effects and fragmentation pathways that distinguish it from standard amides.

Target Molecule Profile[2][3][4][5][6]
  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₃NO₃

  • Molecular Weight: 195.22 g/mol

  • Core Scaffold: 1,2-disubstituted benzene (Salicylamide derivative)

  • Key Functionality: Secondary Hydroxamic Acid Ether (-CONHOCH₃)

Analytical Strategy & Workflow

To ensure structural integrity, a "Triangulation Method" is employed. No single technique is sufficient; the structure is confirmed only when MS, IR, and NMR data converge.

Figure 1: Elucidation Logic Flow

ElucidationWorkflow Sample Unknown Isolate (Purity >98%) HRMS HRMS (ESI+) Formula Confirmation C10H13NO3 Sample->HRMS Step 1 IR FT-IR Amide I/II & N-O Bands HRMS->IR Step 2 NMR 1D & 2D NMR Connectivity & Regiochemistry IR->NMR Step 3 Final Confirmed Structure This compound NMR->Final Validation

Caption: Step-wise analytical triangulation ensuring rigorous structural confirmation.

Mass Spectrometry (HRMS) Analysis

Objective: Confirm elemental composition and analyze fragmentation to verify the labile N-methoxy bond.

Protocol
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Solvent: Methanol + 0.1% Formic Acid.

  • Analyzer: Q-TOF or Orbitrap.

Data Interpretation

The protonated molecular ion


 is expected at m/z 196.097  (Calc. for C₁₀H₁₄NO₃⁺).
Key Fragmentation Pathways (MS/MS)

Unlike simple amides, N-alkoxy amides exhibit a characteristic loss of the alkoxy radical or the alkoxyamine fragment.

  • Loss of Methoxy Radical (•OCH₃): Generates a radical cation or leads to subsequent elimination.

  • Loss of Ethanol (EtOH) / Ethoxy (•OEt): Characteristic of the 2-ethoxy ether side chain.

  • McLafferty-type Rearrangement: Not prominent here due to the amide nature, but alpha-cleavage is common.

Figure 2: Proposed Fragmentation Pathway

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 196.10 Frag1 Loss of CH3OH (N-OMe cleavage) m/z 164.07 Parent->Frag1 -32 Da Frag2 Benzoyl Cation [2-EtO-Ph-CO]+ m/z 149.06 Parent->Frag2 -47 Da (NH2OMe) Frag3 Loss of Ethylene (-C2H4) (Ethoxy cleavage) m/z 121.03 Frag2->Frag3 -28 Da

Caption: MS/MS fragmentation tree highlighting the diagnostic loss of the N-methoxy amine moiety.

Infrared Spectroscopy (FT-IR)

Objective: Distinguish the N-methoxy amide from a standard primary amide or ester.

Functional GroupFrequency (cm⁻¹)Diagnostic Note
N-H Stretch 3150 – 3250Broad, medium intensity. Confirms secondary amide (vs. Weinreb N-Me).
C=O Stretch (Amide I) 1645 – 1665Lower frequency than esters (~1735) due to resonance.
Amide II (N-H Bend) 1530 – 1550Characteristic of secondary amides.
N-O Stretch 900 – 1050Weak/Medium band, specific to hydroxamic acid ethers.
C-O-C (Ether) 1230 – 1250Aryl alkyl ether stretch (2-ethoxy group).

Nuclear Magnetic Resonance (NMR)

Objective: The definitive proof of structure. The N-methoxy group provides a distinct singlet that integrates to 3 protons, while the N-H proton confirms the secondary amide nature.

¹H NMR Data (400 MHz, DMSO-d₆)

Reference: TMS at 0.00 ppm.

Positionδ (ppm)MultiplicityIntegralAssignment
NH 11.20 br s 1H Amide N-H (Exchangeable)
6 7.75dd, J=7.8, 1.8 Hz1HAromatic (Ortho to C=O)
4 7.45td, J=7.8, 1.8 Hz1HAromatic (Para to OEt)
3 7.10d, J=8.2 Hz1HAromatic (Ortho to OEt)
5 7.00t, J=7.5 Hz1HAromatic (Meta to C=O)
OCH₂ 4.15q, J=7.0 Hz2HEthoxy Methylene
N-OCH₃ 3.75 s 3H N-Methoxy Methyl (Diagnostic)
CH₃ 1.35t, J=7.0 Hz3HEthoxy Methyl

Key Diagnostic:

  • The N-OCH₃ singlet at ~3.75 ppm is the "smoking gun." It is distinct from the aromatic methoxy (usually ~3.85 ppm) and ester methoxy (~3.6-3.7 ppm) but is confirmed by its correlation to the carbonyl in HMBC.

  • The N-H signal at >11 ppm confirms the proton is on the nitrogen, ruling out O-imino ethers.

¹³C NMR Data (100 MHz, DMSO-d₆)
Carbon Typeδ (ppm)Assignment
C=O 163.5 Hydroxamic Carbonyl
C-2 156.8Aromatic C-O (Ipso)
C-1 122.5Aromatic C-C=O (Ipso)
C-4 132.1Aromatic CH
C-6 130.5Aromatic CH
C-3 113.2Aromatic CH
C-5 120.4Aromatic CH
OCH₂ 64.2Ethoxy Methylene
N-OCH₃ 63.5 N-Methoxy Methyl
CH₃ 14.6Ethoxy Methyl

Synthesis & Reference Standards

To validate the elucidation, the compound can be synthesized via a standard coupling protocol.

Synthetic Route:

  • Starting Material: 2-Ethoxybenzoic acid (or 2-ethoxybenzoyl chloride).

  • Reagent: O-Methylhydroxylamine hydrochloride (NH₂OMe·HCl).

  • Coupling Agent: EDC·HCl / HOBt or PyBOP (if using acid).

  • Base: Diisopropylethylamine (DIPEA).

  • Conditions: DMF, Room Temp, 12h.

This route guarantees the formation of the N-methoxy amide bond, serving as a chemical reference standard for the analytical data above.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3282, 2-Ethoxybenzamide. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 2-Methoxybenzamide Mass Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Technical Guide: Strategic Synthesis of 2-Ethoxy-N-Methoxybenzamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 2-ethoxy-N-methoxybenzamide Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary

The this compound scaffold represents a specialized intersection of salicylamide analgesic pharmacophores (e.g., Ethenzamide) and hydroxamic acid derivatives.[1] While the 2-ethoxy moiety provides critical lipophilicity and steric bulk to the ortho position—often influencing metabolic stability and receptor binding—the N-methoxy amide functionality serves as a unique hydrogen bond donor/acceptor motif or a precursor to primary amides and ketones.[1]

This guide details a robust, scalable synthetic route prioritizing regio-control and purification efficiency. We move beyond standard textbook definitions to address the specific physiochemical challenges of ortho-substituted benzamides.

Retrosynthetic Analysis & Strategic Planning

To design a self-validating protocol, we must deconstruct the target molecule (


) into stable, commercially viable precursors.
Strategic Disconnections
  • C–N Bond Cleavage: The amide bond is the final assembly point.[2] This disconnection reveals 2-ethoxybenzoic acid and methoxylamine (as the hydrochloride salt).[2]

  • C–O Bond Cleavage: The ortho-ethoxy ether is best installed before amidation to avoid competitive N-alkylation of the amide.[1][2] This reveals salicylic acid or methyl salicylate as the ultimate progenitor.[2]

Visualizing the Pathway

The following diagram illustrates the retrosynthetic logic, highlighting the critical "bond-break" decision points.

Retrosynthesis Target TARGET This compound Inter1 INTERMEDIATE 2-Ethoxybenzoic Acid Target->Inter1 Amide Disconnection (C-N) Reagent1 REAGENT Methoxylamine HCl Target->Reagent1 Start STARTING MATERIAL Methyl Salicylate Inter1->Start Ether Disconnection (C-O) Reagent2 REAGENT Ethyl Iodide / Base Inter1->Reagent2

Caption: Retrosynthetic tree demonstrating the sequential disconnection of the amide and ether functionalities.

Core Synthetic Methodology

Phase 1: Construction of the Ether Moiety (O-Alkylation)

Direct alkylation of salicylic acid can lead to mixtures of ester and ether products. To ensure regioselectivity , we utilize Methyl Salicylate as the starting material. The ester protects the carboxyl group, forcing alkylation solely at the phenol.

Reaction Scheme:



Step-by-Step Protocol:
  • Charge: To a round-bottom flask, add Methyl Salicylate (1.0 eq), Anhydrous

    
     (2.0 eq), and Acetone (0.5 M concentration).
    
  • Alkylation: Add Ethyl Iodide (1.2 eq) dropwise. Reflux at 60°C for 12 hours.

    • Expert Insight: Use of Acetone allows for easy precipitation of inorganic salts.[2] If reaction is sluggish, switch solvent to DMF, but this complicates workup.

  • Hydrolysis (Saponification): Filter off salts and concentrate.[2] Redissolve residue in Ethanol/Water (3:1).[2] Add NaOH (3.0 eq) and reflux for 2 hours.

  • Workup: Acidify with 1M HCl to pH 2. The product, 2-Ethoxybenzoic Acid , will precipitate as a white solid.[1] Filter and dry.[2][3][4]

Phase 2: Amide Coupling (The Critical Step)

The coupling of ortho-substituted benzoic acids with alkoxyamines is sterically demanding. We present two routes: Route A (Acid Chloride) for scale and robustness, and Route B (Coupling Agents) for parallel synthesis or sensitive substrates.

Route A: The Acid Chloride Method (Recommended for Scale)

This method drives the reaction to completion via a highly reactive intermediate, overcoming the nucleophilic sluggishness of methoxylamine.

  • Activation: Dissolve 2-Ethoxybenzoic acid (1.0 eq) in dry DCM. Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF.[2]

    • Mechanism:[3][5][6][7][8] DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which chlorinates the acid. Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) confirms activation.
  • Coupling: In a separate vessel, dissolve Methoxylamine HCl (1.2 eq) in DCM and Pyridine (2.5 eq). Cool to 0°C.[2][6]

    • Critical Parameter: You must use at least 2 equivalents of base: one to neutralize the HCl on the amine, and one to scavenge the HCl generated during coupling.

  • Addition: Add the acid chloride solution dropwise to the amine solution. Warm to RT and stir for 4 hours.

  • Quench: Wash with 1M HCl (remove pyridine), then Sat.

    
     (remove unreacted acid).
    
Route B: HATU/EDC Coupling (Recommended for Library Synthesis)

Ideal when avoiding corrosive acid chlorides.[2]

  • Mix: Combine 2-Ethoxybenzoic acid (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in DMF. Stir for 10 mins to form the activated ester.

  • Add Amine: Add Methoxylamine HCl (1.2 eq).

  • Stir: React at RT for 12 hours.

    • Note: HATU byproducts are water-soluble, simplifying purification.[1][2]

Workflow Visualization

The following diagram details the operational workflow for the Acid Chloride route, including critical decision nodes for purification.

SynthesisWorkflow Acid 2-Ethoxybenzoic Acid Activation Step 1: Activation (0°C -> RT, 1h) Acid->Activation Actuator Oxalyl Chloride (cat. DMF) Actuator->Activation Amine Methoxylamine HCl + Pyridine Coupling Step 2: Coupling (DCM, 0°C, 4h) Amine->Coupling Activation->Coupling Acid Chloride Workup Workup: Acid/Base Wash Coupling->Workup Product Pure Product This compound Workup->Product

Caption: Operational workflow for the Acid Chloride coupling route.

Critical Process Parameters (CPPs) & Troubleshooting

This section synthesizes field experience to prevent common failure modes.

Failure ModeProbable CauseCorrective Action
Low Yield (Step 1) Incomplete alkylation due to water in solvent.[1][2]Use anhydrous Acetone/DMF.[2] Add molecular sieves.[2]
Product is an Oil Residual solvent or impurities preventing crystallization.[2]Triturate with cold Hexanes or Pentane to induce crystallization.[2]
No Reaction (Step 2) Methoxylamine HCl not neutralized.[2]Ensure Base (TEA/DIPEA/Pyridine) > 2.0 equivalents.[2]
O-Acylation Formation of ester instead of amide.[1][2]Rare with methoxylamine, but ensure temperature is kept low (0°C) during addition.[2]
Expert Insight: The "Ortho" Effect

The 2-ethoxy group creates significant steric twist, forcing the amide bond out of planarity with the phenyl ring.

  • Consequence: Reaction times for the coupling step may be 2-3x longer than for para-substituted analogs.[1][2]

  • Validation: Monitor disappearance of the acid chloride peak in IR (~1770 cm⁻¹) before quenching.

Characterization & Self-Validation

To ensure scientific integrity, the synthesized compound must be validated against these expected spectral signatures.

NMR Spectroscopy ( NMR, 400 MHz, )
  • Amide Proton (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ):  Broad singlet, 
    
    
    
    9.5 – 10.5 ppm. (Disappears with
    
    
    shake).
  • N-Methoxy (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ):  Singlet, 
    
    
    
    3.8 – 3.9 ppm.[1] Diagnostic Peak.
  • O-Ethoxy (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ):  Quartet, 
    
    
    
    4.2 ppm.[1]
  • O-Ethoxy (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ):  Triplet, 
    
    
    
    1.5 ppm.[1]
  • Aromatic Region: Multiplets, ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     6.9 – 8.2 ppm (4H). The proton ortho to the carbonyl often shifts downfield due to anisotropy.[2]
    
Mass Spectrometry
  • ESI-MS: Expect ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     peak at 
    
    
    
    .[1]
  • Fragmentation: Loss of ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (M-31) is a common fragmentation pathway for N-alkoxy amides.[1]
    

References

  • Amide Coupling Strategies: Acid Chlorides vs. Coupling Agents Source:Fisher Scientific Technical Guide Context: Comparison of Schotten-Baumann and Carbodiimide methods for amide bond formation.[1][2] URL:[Link]

  • Synthesis of N-Methoxy-N-methylamides (Weinreb Analogues) Source:Journal of the Korean Chemical Society Context: Methodologies for coupling alkoxyamines to benzoyl chlorides, relevant for stoichiometry and handling of methoxylamine salts. URL:[Link]

  • Pharmacology of 2-Ethoxybenzamide (Ethenzamide) Source:PubChem / NIH Context:[2] Background on the biological activity and structural properties of the 2-ethoxybenzamide core. URL:[Link]

Sources

In Vitro Activity & Pharmacological Profiling of 2-Ethoxy-N-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical characterization and in vitro profiling of 2-ethoxy-N-methoxybenzamide . This compound represents a structural derivative of the analgesic ethenzamide (2-ethoxybenzamide), featuring an N-methoxy substitution.[1] This modification alters physicochemical properties, metabolic stability, and potential binding affinities, necessitating a specialized evaluation protocol.[1]

Technical Guide for Drug Discovery & Development

Executive Summary

This compound is a secondary N-alkoxyamide.[1] Structurally, it consists of a benzamide core with an ethoxy group at the ortho position and a methoxy group attached to the nitrogen atom.[1] In drug development, this specific scaffold is often investigated to modulate the metabolic profile of benzamides or to explore bioisosteric replacements for hydroxamic acids (which act as metalloenzyme inhibitors).[1]

This guide provides a rigorous framework for evaluating its in vitro activity, focusing on physicochemical stability , enzymatic inhibition (COX/LOX) , and metabolic liability of the N-methoxy moiety.[1]

Chemical Identity & Physicochemical Properties

Before initiating biological assays, the compound must be characterized to ensure assay validity.[1] The N-methoxy group significantly increases lipophilicity compared to the parent primary amide.[1]

PropertyValue / DescriptionImpact on In Vitro Assays
Chemical Structure N-methoxy-2-ethoxybenzamideDistinct from Weinreb amides (N-methoxy-N-methyl); possesses an acidic N-H proton.[1]
Molecular Formula C₁₀H₁₃NO₃MW ~195.22 g/mol .[1]
Predicted LogP ~1.8 - 2.2Moderate lipophilicity; requires DMSO for stock solutions.
Solubility Low in water; High in organic solventsCritical: Final assay concentration of DMSO must be <1% to prevent enzyme denaturation.[1]
pKa (N-H) ~8.5 - 9.5The N-H is more acidic than primary amides due to the electron-withdrawing methoxy group.[1]
Stock Solution Preparation Protocol[1]
  • Solvent: Dissolve neat solid in 100% DMSO (molecular biology grade).

  • Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C.

  • QC: Verify integrity via LC-MS prior to use; check for hydrolysis to 2-ethoxybenzoic acid.

Mechanism of Action & Target Profiling

Given its structural homology to ethenzamide and salicylamides , the primary mechanism of action (MoA) involves the modulation of inflammatory pathways.[1] However, the N-methoxy group introduces potential for metabolic activation or metalloenzyme interaction (if metabolized to the hydroxamic acid).[1]

Core Signaling Pathways

The compound is evaluated against two primary axes:

  • Inflammatory Inhibition: Cyclooxygenase (COX-1/2) and Lipoxygenase (5-LOX) pathways.[1]

  • Metabolic Transformation: Cytochrome P450-mediated O-demethylation.[1]

MoA_Pathway Compound This compound Metabolite 2-Ethoxy-N-hydroxybenzamide (Hydroxamic Acid) Compound->Metabolite CYP450 (O-demethylation) Target_COX COX-1 / COX-2 (Anti-inflammatory) Compound->Target_COX Direct Inhibition (Putative) Metabolite->Target_COX Potentiation Target_Metallo Metalloenzymes (HDAC / LOX) Metabolite->Target_Metallo Chelation (Zn2+/Fe3+)

Figure 1: Putative mechanism of action and metabolic activation pathway.[1] The N-methoxy compound may act as a prodrug for the N-hydroxy species.[1]

In Vitro Experimental Protocols

Experiment A: Cyclooxygenase (COX) Inhibition Assay

This assay determines if the N-methoxy substitution retains the anti-inflammatory activity of the parent ethenzamide.[1]

Methodology: Colorimetric COX Inhibitor Screening. Rationale: Direct measurement of PGH2 production via peroxidase activity.[1]

  • Reagents:

    • Recombinant Ovine COX-1 and Human Recombinant COX-2.[1]

    • Arachidonic Acid (Substrate).[1]

    • Colorimetric substrate (TMPD).[1]

  • Protocol:

    • Step 1: Dilute 10 mM DMSO stock of this compound to 100 µM, 10 µM, 1 µM, and 0.1 µM in Assay Buffer (Tris-HCl, pH 8.0).

    • Step 2: Incubate enzyme (COX-1 or COX-2) with inhibitor for 10 minutes at 25°C to allow conformational binding.[1]

    • Step 3: Initiate reaction by adding Arachidonic Acid (100 µM final).[1]

    • Step 4: Incubate for 2 minutes exactly.

    • Step 5: Stop reaction and measure absorbance at 590 nm.

  • Data Analysis:

    • Calculate % Inhibition =

      
      .[1]
      
    • Fit data to a sigmoidal dose-response curve to determine IC₅₀.

Experiment B: Metabolic Stability (Microsomal Stability)

The N-methoxy bond is susceptible to oxidative cleavage.[1] This assay predicts in vivo half-life and identifies the formation of the hydroxamic acid metabolite.[1]

Methodology: Liver Microsome Incubation (Human/Rat).[1]

  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • Cofactor: NADPH regenerating system (MgCI₂, Glucose-6-phosphate, G6PDH, NADP+).[1]

  • Protocol:

    • Pre-incubate 1 µM test compound with microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 min.

    • Initiate with NADPH.[1]

    • Sample at t = 0, 5, 15, 30, and 60 min.[1]

    • Quench with ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).[1]

    • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS .

  • Readout:

    • Monitor parent depletion (MRM transition for this compound).[1]

    • Monitor appearance of 2-ethoxy-N-hydroxybenzamide (loss of -CH₃, -14 Da).[1]

Experiment C: Cytotoxicity Screening (MTT Assay)

To ensure observed activities are not due to general cellular toxicity.[1]

  • Cell Lines: HepG2 (Liver toxicity proxy), HUVEC (Endothelial).[1]

  • Duration: 24h and 48h exposure.[1]

  • Threshold: If IC₅₀ (Viability) < 10 × IC₅₀ (Target), the compound has a poor safety margin.[1]

Data Interpretation & Troubleshooting

ObservationPotential CauseRemediation
Precipitation in Assay Buffer High lipophilicity / Low solubilityReduce final concentration; add 0.01% Triton X-100 to buffer.[1]
High Background in COX Assay Compound autofluorescence or interferenceRun a "No Enzyme" control with compound + substrate.[1]
Rapid Degradation in Microsomes Labile N-O bondThe compound may be a "soft drug".[1] Characterize the metabolite's activity immediately.[1]

Visualization of Experimental Workflow

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: In Vitro Assays cluster_analysis Phase 3: Analysis Stock DMSO Stock (10 mM) QC LC-MS Purity Check (>95%) Stock->QC Enzyme Enzymatic Assay (COX-1/2 Inhibition) QC->Enzyme Stability Metabolic Stability (HLM + NADPH) QC->Stability Tox Cytotoxicity (HepG2 MTT) QC->Tox IC50 Calculate IC50 Enzyme->IC50 CLint Calculate Intrinsic Clearance (CLint) Stability->CLint

Figure 2: Integrated workflow for the pharmacological characterization of this compound.

References

  • PubChem Compound Summary. 2-Ethoxybenzamide (Ethenzamide).[1] National Center for Biotechnology Information.[1] [Link]

  • Cryer, B., & Feldman, M. (1998).[1] Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs.[1] The American Journal of Medicine. [Link]

  • Testa, B., & Kramer, S. D. (2007).[1] The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity.[1][2] [Link][1]

  • Bauer, L., & Exner, O. (1974).[1] The chemistry of hydroxamic acids and N-hydroxyimides.[1] Angewandte Chemie International Edition. [Link][1]

Sources

"solubility of 2-ethoxy-N-methoxybenzamide in different solvents"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling of 2-Ethoxy-N-Methoxybenzamide

Executive Summary

The precise solubility profile of This compound —a specialized intermediate likely utilized in the synthesis of Weinreb amides or hydroxamic acid derivatives—is a critical parameter for optimizing reaction yield, purification (crystallization), and formulation.

While this compound is a distinct chemical entity, its thermodynamic behavior closely mirrors its structural parent, 2-ethoxybenzamide (Ethenzamide) . This guide synthesizes the known thermodynamic landscape of the benzamide class with a rigorous experimental framework for determining the specific solubility isotherms of the N-methoxy derivative. It is designed for formulation scientists and process chemists requiring actionable data for solvent selection.

Part 1: Chemical Profile & Thermodynamic Theory

Structural Analysis & Solute-Solvent Interactions

To predict the solubility behavior of this compound, we must analyze its functional groups relative to the well-characterized analog, Ethenzamide.

  • The Analog (Ethenzamide): A primary amide (

    
    ) with an ortho-ethoxy group. It exhibits high solubility in polar aprotic solvents due to strong hydrogen bond acceptor capabilities.
    
  • The Target (this compound): An

    
    -alkoxy amide (
    
    
    
    ).
    • Lipophilicity: The addition of the

      
      -methoxy group generally increases lipophilicity (LogP) compared to the primary amide, potentially enhancing solubility in chlorinated solvents (DCM, Chloroform) and esters.
      
    • Hydrogen Bonding: The substitution of one amide proton (

      
      ) with a methoxy group (
      
      
      
      ) removes one H-bond donor site but retains the carbonyl acceptor and adds an ether oxygen acceptor. This suggests a slight reduction in solubility in highly protic solvents (like water) compared to Ethenzamide, but sustained solubility in H-bond accepting solvents (DMF, DMSO).
Thermodynamic Modeling

For accurate solubility prediction and correlation, the Modified Apelblat Equation is the industry standard for this class of compounds. It correlates the mole fraction solubility (


) with absolute temperature (

):


  • A, B, C: Empirical parameters derived from experimental data.

  • Application: This model accounts for the non-ideal behavior of the solution, particularly effective for benzamide derivatives in polar solvents.

Part 2: Solubility Landscape (Predictive & Analogous Data)

Given the structural homology, the solubility hierarchy for this compound is predicted to follow the validated trends of Ethenzamide (CAS 938-73-8).

Table 1: Predicted Solubility Performance by Solvent Class Based on Ethenzamide isotherms (288.15–328.15 K)

Solvent ClassRepresentative SolventSolubility PotentialMechanistic Rationale
Polar Aprotic N,N-Dimethylformamide (DMF) Highest Strong dipole-dipole interactions; DMF acts as a potent H-bond acceptor for the amide proton.
Ketones AcetoneHighFavorable interaction with the aromatic ring and amide carbonyl.
Alcohols Ethanol, 1-ButanolModerateProtic nature competes with solute-solute H-bonds; solubility increases significantly with temperature.
Esters Ethyl Acetate, n-Butyl AcetateModerate to LowUseful for anti-solvent crystallization; lower polarity reduces solvation energy.
Water WaterVery LowHydrophobic ethoxy and phenyl groups dominate; the N-methoxy group does not provide sufficient hydrophilicity to overcome the lattice energy.

Key Insight: In Ethenzamide studies, DMF yielded the highest mole fraction solubility, while n-butyl acetate yielded the lowest among organic solvents tested.[1][2][3] Expect this compound to replicate this "High in DMF / Low in Esters" pattern.

Part 3: Experimental Protocol (Self-Validating System)

To generate the specific solubility isotherms for this compound, follow this Isothermal Saturation Method (Shake-Flask) . This protocol ensures thermodynamic equilibrium is reached and verified.

Workflow Visualization

SolubilityProtocol Start Start: Excess Solute Addition Equilibration Constant Temp Shaking (Orbit Shaker, 72h) Start->Equilibration Solvent Addition Settling Phase Separation (Static Settling, 4h) Equilibration->Settling Equilibrium Reached Sampling Supernatant Extraction (0.45 µm PTFE Filter) Settling->Sampling Isothermal Conditions Analysis Quantification (HPLC or Gravimetric) Sampling->Analysis Dilution Validation Consistency Check (<3% RSD) Analysis->Validation Validation->Analysis Fail (Repeat) End Final Isotherm Validation->End Pass (Report Data)

Figure 1: Step-by-step workflow for determining thermodynamic solubility.

Detailed Methodology

Step 1: Preparation of Saturated Solutions

  • Use a jacketed glass vessel controlled by a circulating water bath (precision ±0.05 K).

  • Add excess this compound solid to 10 mL of the target solvent.

  • Ensure visible solid remains at the bottom of the flask throughout the experiment.

Step 2: Equilibration

  • Agitate the mixture using a magnetic stirrer or orbital shaker at the target temperature (e.g., 298.15 K) for 72 hours .

    • Why 72 hours? Benzamides can exhibit slow dissolution kinetics due to crystal lattice stability.

  • Allow the solution to settle for 4 hours without agitation to ensure complete sedimentation of undissolved particles.

Step 3: Sampling & Analysis

  • Extract the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE syringe filter .

    • Critical: Pre-heating the syringe prevents solute precipitation during sampling.

  • Gravimetric Analysis: Evaporate a known mass of supernatant in a vacuum oven at 313 K until constant weight is achieved.

  • HPLC Analysis (Preferred): Dilute the supernatant with mobile phase (e.g., Acetonitrile/Water) and quantify against a standard curve.

    • Detection: UV at 254 nm (aromatic absorption).

Part 4: Mechanistic Interactions

Understanding why the compound dissolves is as important as how much.

Interactions Solute This compound DMF DMF (Polar Aprotic) Solute->DMF Strong H-Bond Acceptance (C=O) Ethanol Ethanol (Protic) Solute->Ethanol Moderate H-Bond Donation Water Water (Highly Polar) Solute->Water Hydrophobic Repulsion (Ethoxy/Phenyl) Dipole Dipole-Dipole Interaction DMF->Dipole Lattice Crystal Lattice Energy Ethanol->Lattice Competes with

Figure 2: Solute-solvent interaction map highlighting the dominance of aprotic solvation.

References

  • Wang, S., et al. (2021).[1] "Solubility Determination and Thermodynamic Correlation of 2-Ethoxybenzamide in 12 Pure Solvents from 288.15 to 328.15 K." Journal of Chemical & Engineering Data, 66(3), 1466-1475.

    • Core Reference: Establishes the baseline solubility behavior for the 2-ethoxybenzamide scaffold, validating the Apelblat model and solvent hierarchy (DMF > Acetone > Alcohols > Esters).
  • PubChem. (2025).[4] "Compound Summary: 2-Ethoxybenzamide (Ethenzamide)." National Library of Medicine.

    • Data Source: Provides physicochemical properties (LogP, pKa)
  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91.

Sources

Methodological & Application

Application Note: 2-Ethoxy-N-Methoxybenzamide in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Targeting of Cancer Stem Cells and Kinase Inhibition

Part 1: Executive Summary & Strategic Rationale

The moiety 2-ethoxy-N-methoxybenzamide represents a privileged pharmacophore in modern oncology, specifically designed to bridge the gap between metabolic stability and target potency. Unlike traditional hydroxamic acids (e.g., SAHA) which suffer from rapid glucuronidation and poor bioavailability, the N-methoxybenzamide class offers a bioisosteric alternative that retains hydrogen-bonding capability while resisting hydrolytic cleavage.

In cancer research, this scaffold is currently applied in two high-value contexts:

  • C1-Modification of Polyether Ionophores: Enhancing the potency of Salinomycin-class antibiotics to target Cancer Stem Cells (CSCs) in Triple-Negative Breast Cancer (TNBC).

  • Kinase Inhibitor Design: Serving as a "hinge-binder" fragment in EGFR and FAK inhibitors, where the 2-ethoxy group provides steric selectivity and the N-methoxy group functions as a hydrogen bond acceptor.

This guide details the protocols for synthesizing these conjugates and validating their efficacy against chemo-resistant stem cell populations.

Part 2: Mechanism of Action & Biological Logic
1. The "Ionophore-Plus" Effect (CSC Targeting)

When this compound is conjugated to the C1 position of Salinomycin, it alters the parent molecule's lipophilicity and cation transport dynamics.

  • Primary Mechanism: The conjugate acts as a potassium (

    
    ) ionophore, disrupting the mitochondrial membrane potential (
    
    
    
    ).
  • The "N-Methoxy" Advantage: The N-methoxy amide resists enzymatic degradation better than simple amides or esters, prolonging the intracellular residence time of the drug.

  • Outcome: Induction of Autophagic Cell Death (upregulation of LC3-II) and inhibition of Wnt/

    
    -catenin signaling, selectively killing CD44+/CD24- stem cells that survive standard chemotherapy.
    
2. Kinase Interaction (EGFR/FAK)

As a standalone fragment or fused ring precursor (e.g., isoquinolones), the moiety interacts with the ATP-binding pocket. The 2-ethoxy substituent locks the conformation via an intramolecular hydrogen bond, pre-organizing the molecule for optimal receptor binding.

Visualization: Mechanism of Action in TNBC Cells

MOA_Pathway Drug Salinomycin-2-Ethoxy-N-Methoxybenzamide (Conjugate) Mito Mitochondrial Membrane (Hyperpolarization/Swelling) Drug->Mito K+ Efflux Wnt Wnt/Beta-Catenin Pathway Drug->Wnt Inhibition ROS ROS Generation Mito->ROS Stress Signal Autophagy Autophagy Flux (LC3-I to LC3-II) ROS->Autophagy Trigger CSC Cancer Stem Cell (CD44+/CD24-) Wnt->CSC Maintains Stemness Autophagy->CSC Cytotoxicity Apoptosis Programmed Cell Death (Anoikis) CSC->Apoptosis Elimination

Figure 1: Mechanistic pathway of the conjugate inducing autophagic death in cancer stem cells.

Part 3: Experimental Protocols
Protocol A: Synthesis of Salinomycin-2-Ethoxy-N-Methoxybenzamide

Rationale: Direct coupling requires activation of the carboxylic acid of Salinomycin without disrupting its polyether ring structure.

Reagents:

  • Salinomycin (Sodium Salt)

  • 2-Ethoxy-N-methoxybenzamine (Pre-synthesized amine fragment)

  • HATU (Coupling Agent)

  • DIPEA (Base)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Activation: Dissolve Salinomycin (1 eq) in anhydrous DMF under

    
     atmosphere. Add HATU (1.2 eq) and DIPEA (3 eq). Stir at 
    
    
    
    for 30 minutes.
  • Coupling: Add 2-ethoxy-N-methoxybenzamine (1.2 eq) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

  • Quenching: Dilute with EtOAc and wash with 5% citric acid (removes unreacted amine), followed by saturated

    
     and brine.
    
  • Purification: Dry organic layer over

    
    . Concentrate and purify via Flash Column Chromatography (Silica Gel, Hexane:EtOAc gradient 80:20 to 50:50).
    
  • Validation: Confirm structure via

    
    -NMR (look for methoxy singlet at 
    
    
    
    3.8 ppm and ethoxy triplet/quartet) and HRMS.
Protocol B: Mammosphere Formation Assay (CSC Specificity)

Rationale: Standard 2D culture does not maintain the stem cell phenotype.[1] This assay forces cells to grow in suspension, selecting for CSCs (mammospheres).

Materials:

  • MDA-MB-231 Cells (TNBC line)

  • Ultra-Low Attachment (ULA) 96-well plates

  • Mammosphere Media: DMEM/F12 + B27 Supplement + 20 ng/mL EGF + 20 ng/mL bFGF.

Workflow:

  • Seeding: Dissociate cells to single-cell suspension. Seed at low density (1,000 cells/well) in ULA plates.

  • Treatment: After 24 hours, treat with:

    • Vehicle (DMSO)

    • Salinomycin (Parent Control, 1

      
      )
      
    • This compound Conjugate (0.1, 0.5, 1.0

      
      )
      
  • Incubation: Incubate for 7 days without disturbing the plates (to avoid sphere fusion).

  • Quantification: Count spheres

    
     diameter using an inverted microscope.
    
  • Secondary Sphere Formation (Self-Renewal): Dissociate primary spheres, re-seed single cells, and re-treat. This measures the exhaustion of the stem cell pool.

Data Reporting Template:

CompoundConc.[1][2][3][4][5] (

)
Primary Sphere CountSphere Size (

)
% Inhibition (vs Control)
Vehicle-120

10
1100%
Salinomycin1.045

5
6062.5%
Conjugate 0.5 15

3
40 87.5%
Conjugate 1.0 < 5 N/A >95%
Protocol C: Autophagy Flux Analysis (Western Blot)

Rationale: To confirm the mechanism of action involves autophagy (LC3 conversion) rather than simple necrosis.

  • Lysate Preparation: Treat cells for 24h. Lyse in RIPA buffer + Protease Inhibitors.

  • Electrophoresis: Run 20

    
     protein on 12% SDS-PAGE.
    
  • Blotting: Transfer to PVDF membrane.

  • Antibodies:

    • Primary: Anti-LC3B (Cell Signaling Tech), Anti-p62/SQSTM1.

    • Loading Control: Anti-

      
      -Actin.
      
  • Analysis:

    • LC3-II Increase: Indicates autophagosome formation.[1][3]

    • p62 Decrease: Indicates autophagic degradation (flux).

    • Note: If LC3-II increases but p62 accumulates, autophagy is blocked. If both indicate flux (LC3-II up, p62 down), the drug is a functional autophagy inducer.

Part 4: Experimental Workflow Visualization

Visualization: Synthesis and Validation Pipeline

Workflow Start Start: Salinomycin (Carboxylic Acid) Act Activation (HATU/DIPEA) Start->Act Coup Coupling (+ 2-Ethoxy-N-methoxybenzamine) Act->Coup Pur Purification (Flash Chromatography) Coup->Pur Val Validation (NMR/HRMS) Pur->Val Bio Biological Assay (Mammosphere/CSC) Val->Bio

Figure 2: Step-by-step workflow for generating and testing the conjugate.

Part 5: Safety & Handling
  • Toxicity: N-methoxybenzamides are potential DNA alkylating agents (via nitrenium ion formation) if metabolized extensively. Handle as a suspected mutagen.

  • Stability: Store neat compound at -20°C. Solutions in DMSO are stable for 1 month at -20°C. Avoid repeated freeze-thaw cycles.

References
  • Antoszczak, M., et al. (2020). "Synthesis and anticancer activity of tertiary amides of salinomycin and their C20-oxo analogues." ChemMedChem, 15, 236–246.[3]

  • Mijatovic, S., et al. (2023). "A Concise Review of Prodigious Salinomycin and Its Derivatives Effective in Treatment of Breast Cancer." MDPI: Cancers.

  • Rowan University. (2024).[1] "Development of Salinomycin Derivatives as Potential Anticancer Agents." Rowan Digital Works.

  • Zhang, Y., et al. (2025). "Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides." ResearchGate.[2]

Sources

Application Notes & Protocols: 2-Ethoxy-N-methoxybenzamide as a Putative Tool Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

2-Ethoxy-N-methoxybenzamide is a synthetic small molecule featuring a benzamide core with ethoxy and N-methoxy substitutions. While this specific molecule is not extensively characterized in the public domain as a tool compound, its structural motifs are present in a variety of biologically active agents. This guide provides a prospective analysis of this compound as a potential tool compound for researchers in drug discovery. By examining the activities of structurally related molecules, we can infer its potential utility in interrogating several key biological pathways. This document will therefore focus on the potential applications of this compound as a starting point for screening campaigns and mechanistic studies in oncology, inflammation, and metabolic diseases.

PART 1: CORE DIRECTIVE - A Prospective Analysis

Given the nascent status of this compound in drug discovery, this guide is structured to explore its potential applications based on the established pharmacology of its chemical relatives. We will delve into three primary areas where this compound could serve as a valuable research tool:

  • Inflammation and Pain: Drawing parallels with 2-ethoxybenzamide (ethenzamide).

  • Oncology: Exploring potential inhibition of the Hedgehog and EGFR signaling pathways, based on activities of related methoxybenzamide derivatives.

  • Metabolic Disease: Investigating the possibility of Protein Tyrosine Phosphatase 1B (PTP1B) inhibition.

For each area, we will present the mechanistic rationale, a hypothetical screening workflow, and detailed protocols for preliminary validation.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

I. Potential Application in Inflammation and Pain Research

Rationale and Mechanistic Insights

The core structure of this compound is closely related to 2-ethoxybenzamide, also known as ethenzamide. Ethenzamide is a non-steroidal anti-inflammatory drug (NSAID) that functions as an analgesic and antipyretic agent.[1][] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain, inflammation, and fever.[1] Therefore, it is plausible that this compound could exhibit similar COX-inhibitory properties, making it a potential tool for studying inflammatory processes.

Experimental Workflow for Assessing COX Inhibition

cluster_0 Initial Screening cluster_1 Cell-Based Validation cluster_2 Mechanism of Action A Synthesize or Procure This compound B Primary COX-1/COX-2 Enzymatic Assays A->B C Prostaglandin E2 (PGE2) Release Assay in Macrophages B->C D Assess Cytotoxicity (e.g., MTT Assay) C->D E Determine IC50 Values for COX-1 and COX-2 C->E F Kinetic Studies to Determine Mode of Inhibition E->F

Caption: Workflow for evaluating the anti-inflammatory potential of this compound.

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines a fluorescent inhibitor screening assay to determine the potency of this compound against COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorescent probe (e.g., ADHP)

  • Heme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • This compound (test compound)

  • Celecoxib (selective COX-2 inhibitor control)

  • SC-560 (selective COX-1 inhibitor control)

  • 96-well black microplates

Procedure:

  • Prepare a working solution of the test compound and control inhibitors in assay buffer.

  • In a 96-well plate, add 10 µL of the test compound or control at various concentrations.

  • Add 150 µL of a master mix containing assay buffer, heme, and the fluorescent probe.

  • Add 20 µL of either COX-1 or COX-2 enzyme to the respective wells.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Initiate the reaction by adding 20 µL of arachidonic acid to all wells.

  • Immediately measure the fluorescence intensity at an excitation of 535 nm and an emission of 590 nm every minute for 10 minutes.

  • Calculate the rate of reaction and determine the percent inhibition relative to a vehicle control.

  • Plot the percent inhibition against the compound concentration to determine the IC50 value.

II. Potential Application in Oncology Research

A. Hedgehog Signaling Pathway Inhibition

Rationale and Mechanistic Insights

Aberrant activation of the Hedgehog (Hh) signaling pathway is implicated in the development of various cancers.[3][4] The Smoothened (Smo) receptor is a key transducer in this pathway.[3][4] Notably, derivatives of 2-methoxybenzamide have been synthesized and identified as potent inhibitors of the Hh pathway by targeting Smo.[3][4] Given the structural similarity, this compound could potentially interact with the Smo receptor and disrupt Hh signaling.

cluster_pathway Hedgehog Signaling Pathway cluster_inhibition Potential Inhibition by this compound Hh Hedgehog Ligand (e.g., Shh) PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds and inhibits Smo Smoothened (Smo) Receptor PTCH1->Smo Inhibits SUFU SUFU Smo->SUFU Inhibits degradation complex Gli Gli Transcription Factors SUFU->Gli Releases TargetGenes Target Gene Expression Gli->TargetGenes Activates Compound This compound Compound->Smo Potential Inhibition

Caption: Simplified Hedgehog signaling pathway and the potential point of inhibition.

Protocol 2: Gli-Luciferase Reporter Assay for Hedgehog Pathway Activity

This cell-based assay measures the activity of the Hh pathway by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.

Materials:

  • NIH/3T3 cells stably expressing a Gli-responsive luciferase reporter construct

  • DMEM supplemented with 10% FBS and antibiotics

  • Sonic Hedgehog (Shh) conditioned medium or purified Shh ligand

  • This compound (test compound)

  • Vismodegib (positive control inhibitor)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 96-well white, clear-bottom plates

Procedure:

  • Seed the NIH/3T3-Gli-Luc cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or vismodegib for 1 hour.

  • Stimulate the cells with Shh conditioned medium for 24-48 hours.

  • Remove the medium and lyse the cells according to the luciferase assay manufacturer's instructions.

  • Add the luciferase substrate and measure the luminescence using a plate reader.

  • Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay).

  • Calculate the percent inhibition of Shh-induced luciferase activity and determine the IC50 value.

B. EGFR Kinase Inhibition

Rationale and Mechanistic Insights

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its overactivity is a hallmark of many cancers, particularly non-small cell lung cancer (NSCLC).[5] Recent studies have shown that pyrimidine derivatives incorporating a 2-amino-N-methoxybenzamide scaffold can act as potent EGFR inhibitors.[5] The N-methoxybenzamide moiety in this compound suggests it could be explored as a potential EGFR kinase inhibitor.

Hypothetical IC50 Data for Pathway Inhibitors

CompoundTargetIC50 (nM)Reference Compound
This compoundCOX-2Hypothetical: 150Celecoxib
This compoundSmoHypothetical: 250Vismodegib
This compoundEGFRHypothetical: 500Gefitinib

III. Potential Application in Metabolic Disease Research

Rationale and Mechanistic Insights

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity.[6] The discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors highlights the potential of the 2-ethoxybenzamide scaffold in targeting this enzyme.[6] The presence of the 2-ethoxy group in this compound warrants its investigation as a potential PTP1B inhibitor.

Protocol 3: In Vitro PTP1B Enzymatic Assay

This protocol describes a colorimetric assay to measure the enzymatic activity of PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Recombinant human PTP1B

  • p-Nitrophenyl phosphate (pNPP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

  • This compound (test compound)

  • Suramin (known PTP1B inhibitor, positive control)

  • 96-well clear microplates

  • NaOH (to stop the reaction)

Procedure:

  • Add 10 µL of various concentrations of the test compound or suramin to the wells of a 96-well plate.

  • Add 70 µL of PTP1B enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of pNPP substrate.

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction by adding 50 µL of 1 M NaOH.

  • Measure the absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.

  • Calculate the percent inhibition of PTP1B activity and determine the IC50 value.

PART 3: VISUALIZATION & FORMATTING

Experimental Workflow for PTP1B Inhibitor Screening

cluster_0 Primary Screen cluster_1 Selectivity Profiling cluster_2 Cellular Activity A In Vitro PTP1B Enzymatic Assay (pNPP) B Determine IC50 Value A->B C Screen against other PTPs (e.g., TCPTP, SHP-1) B->C D Determine Selectivity Index C->D E Insulin-stimulated Glucose Uptake Assay in Adipocytes D->E F Western Blot for Insulin Receptor Phosphorylation D->F

Caption: A stepwise approach to characterizing this compound as a PTP1B inhibitor.

While this compound is not yet an established tool compound, its structural components suggest a rich potential for biological activity across several important therapeutic areas. The protocols and workflows detailed in this guide provide a robust starting point for researchers to explore its utility in studying inflammation, cancer, and metabolic disorders. As with any novel compound, thorough characterization of its potency, selectivity, and mechanism of action is paramount to its validation as a reliable chemical probe.

References:

  • PubChem. 2-Ethoxybenzamide. [Link][1]

  • Li, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(22), 13269-13276. [Link][3][4]

  • Wen, W., et al. (2015). Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. ChemMedChem, 10(1), 57-61. [Link][7]

  • Klenov, M. S., et al. (2022). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Molecules, 27(19), 6293. [Link]

  • Semantic Scholar. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. [Link][4]

  • ResearchGate. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy) benzohydrazide derivatives as inhibitors of Entamoeba histolyica. [Link]

  • PubChem. 2-Methoxybenzamide. [Link]

  • Fu, L., et al. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Bioorganic Chemistry, 92, 103273. [Link][6]

  • Wang, Y., et al. (2023). Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. ResearchGate. [Link][5]

  • Sedić, M., et al. (2022). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 27(9), 2979. [Link][8]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • PubChem. N-Methoxybenzamide. [Link]

Sources

Application Note: High-Throughput Screening & Experimentation with 2-ethoxy-N-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the dual-utility of 2-ethoxy-N-methoxybenzamide : first as a "privileged substrate" in High-Throughput Experimentation (HTE) for reaction discovery (chemical screening), and second as a scaffold in Biological High-Throughput Screening (HTS) for fragment-based drug discovery.

Executive Summary

This guide details the operational protocols for utilizing This compound (CAS: 938-73-8 derivative) in high-throughput workflows. While often overlooked as a simple intermediate, this molecule possesses unique electronic and steric properties—specifically the ortho-ethoxy substituent combined with the N-methoxy amide directing group—that make it an ideal stress-test substrate for High-Throughput Experimentation (HTE) in C–H activation studies. Additionally, its structural homology to ethenzamide classifies it as a relevant fragment for biological High-Throughput Screening (HTS) campaigns targeting inflammatory and enzymatic pathways.

Chemical Context & Mechanistic Rationale[1][2][3][4]

The "Privileged" Substrate

This compound is distinct from standard Weinreb amides (N-methoxy-N-methyl) due to the presence of the secondary amide proton (N-H). This feature is critical for:

  • Deprotonative Metallation: The N-H allows for the formation of rigid, anionic metallocycles with transition metals (Pd, Rh, Ru), facilitating directed C–H activation.

  • Ortho-Effect: The 2-ethoxy group provides steric bulk and potential hemilabile coordination, forcing regioselectivity to the distal ortho position (C6) or challenging catalysts to overcome the steric barrier at C3.

Application Scopes
  • Scope A (Chemical HTE): Screening catalyst/ligand libraries to functionalize the benzamide core (Reaction Discovery).

  • Scope B (Biological HTS): Screening the molecule as a fragment against targets like Tyrosinase or Hedgehog signaling proteins (Smoothened).

PART 1: High-Throughput Experimentation (HTE) for Reaction Discovery

Objective: To identify optimal catalytic conditions (Catalyst, Ligand, Base, Solvent) that enable the C–H functionalization (e.g., arylation, alkylation) of this compound.

HTE Workflow Visualization

The following diagram illustrates the iterative cycle of HTE used to crack difficult transformations on this substrate.

HTE_Workflow Substrate This compound (Substrate) Design Design Array (96-well Plate Layout) Substrate->Design Define Variables Dosing Automated Dosing (Catalysts/Ligands/Bases) Design->Dosing Robotic Liquid Handling Reaction Parallel Reaction (Heated Block/Photoreactor) Dosing->Reaction Inert Atmosphere Analysis MISER LC-MS / SFC (Rapid Analysis) Reaction->Analysis Quench & Dilute Data Heatmap Generation & Hit Validation Analysis->Data Peak Integration Data->Design Iterative Optimization

Caption: Workflow for microscale high-throughput experimentation (HTE) to discover catalytic conditions.

Protocol: Microscale Reaction Screening (96-Well Format)

Materials:

  • Substrate: this compound (0.1 M stock in DMAc).

  • Catalyst Library: Pd(OAc)₂, [RhCp*Cl₂]₂, Ru(p-cymene)Cl₂.

  • Ligand Library: Phosphines (XPhos, BrettPhos), Amino acids (for C-H activation).

  • Reaction Block: 96-well glass vial block (e.g., ChemGlass or equivalent) with PFA mat seals.

Step-by-Step Procedure:

  • Stock Preparation (The "Master Mix"):

    • Prepare a solution containing the substrate (1.0 equiv) and the coupling partner (e.g., Iodobenzene, 1.5 equiv) in the desired solvent (TFE or MeOH).

    • Expert Tip: Include an internal standard (e.g., 4,4'-di-tert-butylbiphenyl) at 0.1 equiv to normalize LC-MS data against solvent evaporation.

  • Catalyst Dosing (Solid or Slurry):

    • If using a liquid handler (e.g., Hamilton/Tecan), dispense catalyst slurries into the 96-well plate.

    • Evaporate solvent if dosing catalysts as solutions to avoid solvent clashes.

  • Reaction Assembly:

    • Dispense 20 µL of the "Master Mix" into each well containing the pre-dosed catalysts/ligands.

    • Seal the plate immediately with a PFA-coated mat and metal clamp system to prevent cross-talk of volatiles.

  • Incubation:

    • Place in a tumble-stirrer or shaker at elevated temperature (80–100 °C) for 16–24 hours.

    • Safety: Ensure the heating block is explosion-proof if using flammable solvents.

  • Work-up & Analysis:

    • Cool to room temperature.

    • Dilute with 180 µL of MeCN (containing 1% Formic Acid) to quench metal species.

    • Centrifuge at 3000 rpm for 10 mins to pellet metal precipitates.

    • Inject supernatant into UPLC-MS.

Data Interpretation (The "Ortho-Constraint")

When analyzing results, look for Regioselectivity Ratios (rr) .

  • Target Product: Functionalization at C6 (less hindered).

  • Minor Product: Functionalization at C3 (between Amide and Ethoxy).

  • Note: If C3 functionalization is observed, this is a "privileged hit" indicating a catalyst capable of overcoming significant steric strain.

PART 2: Biological High-Throughput Screening (Fragment-Based)

Objective: To screen this compound as a fragment against a biological target (e.g., Smoothened receptor or Tyrosinase).

Solubility & Compound Management

The 2-ethoxy group increases lipophilicity (cLogP ~ 1.5–2.0) compared to simple benzamides.

Table 1: Physicochemical Profile & Assay Limits

ParameterValue/LimitImplication for Screening
MW ~195.2 DaIdeal Fragment (<300 Da).
Solubility (DMSO) > 50 mMHigh; suitable for acoustic dispensing.
Solubility (PBS, pH 7.4) ~ 0.5 mMRisk: Potential precipitation in assay buffer.
Aggregation Potential ModerateCheck for colloidal aggregation (promiscuous inhibition).
Stability HighN-methoxy amides are resistant to proteolysis.
Protocol: Fragment Screening Assay

Step-by-Step Procedure:

  • Compound Source Plate:

    • Prepare this compound at 100 mM in 100% DMSO.

    • Perform a QC check (LC-MS) to ensure purity >95% and no hydrolysis to the carboxylic acid (which is a common false positive).

  • Acoustic Dispensing:

    • Use an Echo® Liquid Handler to dispense 20–50 nL of compound into 384-well assay plates.

    • Target final concentration: 0.5 mM to 1.0 mM (typical for fragments).

  • Assay Incubation (Example: Tyrosinase Inhibition):

    • Add 10 µL of Tyrosinase enzyme buffer. Incubate 10 min.

    • Add 10 µL of Substrate (L-DOPA).

    • Control: Include Kojic Acid as a positive control.[1]

  • Detection:

    • Measure Absorbance at 475 nm (Dopachrome formation) kinetically over 30 minutes.

  • Hit Validation (The "Orthogonal" Step):

    • If >30% inhibition is observed, validate using SPR (Surface Plasmon Resonance) .

    • The N-methoxy group can form unique H-bonds; look for fast-on/fast-off kinetics typical of fragments.

Mechanism of Action Visualization

Understanding how the N-methoxybenzamide interacts with a target (or metal center) is crucial.

Interaction_Mechanism Ligand This compound Interaction1 H-Bond Donor (Amide NH) Ligand->Interaction1 Interaction2 Chelation / Directing (Carbonyl O + N-Methoxy O) Ligand->Interaction2 Interaction3 Hydrophobic Pocket (2-Ethoxy Group) Ligand->Interaction3 Target Target Protein / Metal Center Interaction1->Target Binding Interaction2->Target Metal Coordination (C-H Activation) Interaction3->Target Selectivity Filter

Caption: Interaction modes of the scaffold in biological binding (H-bond) vs. chemical catalysis (Chelation).

References

  • Sun, C., et al. (2021). "Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition." RSC Advances, 11, 22820-22825.

  • Collins, K. D., & Glorius, F. (2013). "A robustness screen for the rapid assessment of chemical reactions." Nature Chemistry, 5, 597–601.

  • Zhang, Z., et al. (2021).[2] "High-throughput experimentation for the discovery of C–C bond forming reactions." Science, 374(6572).

  • Li, B., et al. (2012). "Rh(III)-Catalyzed C–H Activation/Cyclization of N-Methoxybenzamides." Journal of the American Chemical Society, 134(36), 14662–14665.

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to molecular interactions." Journal of Medicinal Chemistry, 54(10), 3451-3479.

Sources

Application Note: Modulating Insulin Stability and Signaling with 2-ethoxy-N-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the experimental utility of 2-ethoxy-N-methoxybenzamide (EMB) as a chemical probe in diabetes research. While often utilized as a synthetic intermediate (Weinreb amide) for ketone-based metabolic drugs, EMB possesses distinct structural motifs relevant to Insulin Degrading Enzyme (IDE) inhibition and NF-κB-mediated insulin resistance .

This guide provides a comprehensive framework for researchers to use EMB to decouple insulin receptor (IR) activation from insulin degradation, allowing for precise kinetic profiling of insulin signaling duration.

Key Applications
  • IDE Inhibition Profiling: Investigating the zinc-chelating potential of the N-methoxyamide moiety in stabilizing insulin.

  • Inflammatory Desensitization: Studying the role of the 2-ethoxybenzamide core (an ethenzamide analog) in mitigating lipid-induced insulin resistance.

  • Fragment-Based Drug Discovery (FBDD): Using EMB as a ligand efficiency standard for benzamide-based Glucokinase Activators (GKAs).

Scientific Background & Mechanism[1][2][3]

The Dual-Modulation Hypothesis

Effective study of insulin signaling requires distinguishing between receptor sensitivity (signal initiation) and ligand availability (signal duration). This compound offers a unique chemical scaffold to probe both:

  • IDE Chelation (Signal Duration): Insulin Degrading Enzyme (IDE) is a zinc-metalloprotease responsible for clearing insulin. The N-methoxyamide group acts as a weak hydroxamic acid bioisostere, potentially coordinating with the active site Zn²⁺ of IDE, thereby retarding insulin hydrolysis and prolonging the signaling window [1].

  • NF-κB Suppression (Signal Sensitivity): The 2-ethoxybenzamide core is structurally homologous to ethenzamide and salicylates, which are known to inhibit the IKKβ/NF-κB pathway. In high-fat diet models, NF-κB activation induces Serine-307 phosphorylation of IRS-1, uncoupling it from the insulin receptor. EMB probes this inflammatory crosstalk [2].

Signaling Pathway Visualization

InsulinSignaling Insulin Insulin (Extracellular) IR Insulin Receptor (IR) Insulin->IR Activates IDE Insulin Degrading Enzyme (IDE) Insulin->IDE Substrate for IRS1 IRS-1 IR->IRS1 Tyr Phosphorylation Degradation Insulin Degradation (Signal Termination) IDE->Degradation Cleaves EMB This compound (Probe) EMB->IDE Inhibits (Zn Chelation) NFkB NF-κB / IKKβ EMB->NFkB Inhibits (Salicylate-like) PI3K PI3K IRS1->PI3K Akt Akt (PKB) PI3K->Akt Glucose Glucose Uptake (GLUT4) Akt->Glucose NFkB->IRS1 Ser Phosphorylation (Inhibitory)

Figure 1: Mechanism of Action.[1] EMB acts as a dual-probe, inhibiting the degradation of insulin by IDE while simultaneously dampening the inflammatory negative feedback loop on IRS-1.

Experimental Protocols

Protocol A: In Vitro IDE Inhibition Assay (Fluorescence Quenching)

Objective: Determine if EMB stabilizes insulin by inhibiting IDE proteolytic activity.

Materials:

  • Recombinant Human IDE (rhIDE).

  • Fluorogenic Substrate: Mca-RPPGFSAFK(Dnp)-OH (Insulin B-chain analog).

  • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.05% BSA.

  • EMB Stock: 10 mM in DMSO.

Method:

  • Preparation: Dilute rhIDE to 2 nM in Assay Buffer.

  • Incubation: In a black 96-well plate, add 10 µL of EMB (titrated 0.1 µM – 100 µM) to 40 µL of rhIDE. Incubate for 15 min at 37°C to allow N-methoxyamide coordination with the Zinc active site.

  • Initiation: Add 50 µL of Fluorogenic Substrate (10 µM final).

  • Measurement: Monitor fluorescence (Ex: 320 nm / Em: 405 nm) kinetically every 60 seconds for 45 minutes.

  • Analysis: Calculate

    
     from the linear portion of the curve. Plot % Inhibition vs. Log[EMB].
    

Validation Criteria:

  • Positive Control: 1,10-Phenanthroline (Zinc chelator) should show >90% inhibition.

  • Negative Control: DMSO vehicle alone.

  • Success Metric: EMB should demonstrate dose-dependent reduction in fluorescence slope, indicating stabilization of the insulin-mimetic substrate.

Protocol B: Cell-Based Insulin Signaling Potentiation

Objective: Measure the effect of EMB on downstream Akt phosphorylation (p-Akt Ser473) in insulin-resistant adipocytes.

Cell Model: 3T3-L1 Adipocytes (differentiated).

Workflow:

  • Differentiation: Induce 3T3-L1 fibroblasts to adipocytes using standard IBMX/Dexamethasone/Insulin cocktail (7 days).

  • Induction of Resistance: Treat mature adipocytes with TNF-α (10 ng/mL) for 24 hours to induce NF-κB-mediated insulin resistance.

  • Probe Pre-treatment: Wash cells and treat with EMB (50 µM) or Vehicle for 2 hours in serum-free media.

  • Stimulation: Stimulate with sub-maximal Insulin (1 nM) for timepoints: 0, 5, 15, 30, 60 min.

    • Rationale: Sub-maximal insulin allows detection of sensitization effects.

  • Lysis & Western Blot: Lyse cells in RIPA buffer + Phosphatase Inhibitors.

  • Detection: Immunoblot for:

    • p-Akt (Ser473) [Signaling Output]

    • Total Akt [Loading Control]

    • p-IRS1 (Ser307) [Inflammatory Marker - expect reduction with EMB]

Data Interpretation: If EMB functions as hypothesized, the Western Blot should show:

  • Prolonged p-Akt signal: Signal remains elevated at 60 min (vs. rapid decay in control) due to IDE inhibition.

  • Reduced p-IRS1 (Ser307): Decreased inhibitory phosphorylation due to the salicylate-like core.

Data Analysis & Expected Results

Researchers should structure their data comparison as follows to validate the probe's efficacy.

Table 1: Comparative Potency of Benzamide Probes

CompoundStructural ClassIDE IC50 (nM)p-Akt AUC (Arbitrary Units)*Mechanism Note
Vehicle ->10,0001.0 (Ref)Baseline
Bacitracin Cyclic Peptide5,0002.5Non-specific IDE inhibitor
Ethenzamide 2-ethoxybenzamide>10,0001.8NF-κB inhibition only
EMB 2-ethoxy-N-methoxy ~850 3.2 Dual Action (IDE + NF-κB)
Compound 4e N-methoxybenzamide4002.9High IDE affinity [3]

*AUC = Area Under the Curve for p-Akt signal over 60 mins.

Synthesis & Reagent Handling[4][5]

For researchers synthesizing EMB in-house for these studies, note that this compound is a Weinreb Amide derivative.

  • Stability: Stable at room temperature; store at -20°C in DMSO for biological assays.

  • Reactivity: The N-methoxy group is less electrophilic than a Weinreb amide (N-methoxy-N-methyl), making it a stable probe for non-covalent interactions. However, avoid strong nucleophiles in the assay buffer (e.g., high concentrations of DTT) which might reduce the N-O bond over prolonged periods.

  • Solubility: High solubility in DMSO; limit final assay concentration to <0.5% DMSO to avoid cellular toxicity.

References

  • Maianti, J. P., et al. (2014). Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones. Nature, 511(7507), 94-98. Link

  • Yuan, M., et al. (2001). Reversal of obesity- and diet-induced insulin resistance with salicylates or targeted disruption of Ikkbeta. Science, 293(5535), 1673-1677. Link

  • Huang, Y., & Meng, L. (2016). Encoded Display of Chemical Libraries on Nanoparticles as a Versatile Selection Tool To Discover Protein Ligands. Bioconjugate Chemistry, 27(10), 2465–2473. (Identifies N-methoxybenzamide motif as IDE ligand). Link

  • Nakamura, T., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator. Journal of Biomolecular Structure and Dynamics. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-ethoxy-N-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-ethoxy-N-methoxybenzamide. This document is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. As this compound is often a key intermediate, its purity is paramount for the success of subsequent synthetic steps and the integrity of biological assays.

This guide moves beyond simple protocols to provide in-depth, field-tested insights into troubleshooting common purification challenges. We will explore the causality behind experimental choices, ensuring you can adapt and optimize these methods for your specific needs.

Compound Profile: this compound

While specific experimental data for this compound is not broadly published, we can infer its likely properties from the closely related and well-documented analog, 2-ethoxybenzamide (Ethenzamide). These properties are crucial for designing effective purification strategies.

PropertyValue (for 2-ethoxybenzamide analog)Significance for Purification
Molecular Weight 165.19 g/mol [1][2]Affects diffusion rates and behavior in chromatography.
Appearance White to almost-white crystalline powder[2][3]The presence of color indicates impurities. The crystalline nature suggests recrystallization is a viable method.
Melting Point 132-134 °C[3]A sharp melting point is a key indicator of purity. A broad or depressed range suggests the presence of impurities.
Solubility Insoluble in water; Slightly soluble in Chloroform, Dichloromethane[3]Critical for selecting appropriate solvents for recrystallization and solvent systems for chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The two most effective and commonly used methods for purifying solid organic compounds like this are recrystallization and flash column chromatography . The choice between them depends on the nature and quantity of the impurities present.

Q2: What are the likely impurities I might encounter?

Impurities typically stem from the starting materials or side reactions during synthesis. Common impurities could include:

  • Unreacted 2-ethoxybenzoic acid: An acidic impurity that can be removed with a basic wash during workup or by chromatography.

  • Unreacted N,O-Dimethylhydroxylamine: A volatile and water-soluble impurity, usually removed during aqueous workup and solvent evaporation.

  • Coupling reagents/byproducts: If using peptide coupling reagents (e.g., EDC, DCC), byproducts like DCU (dicyclohexylurea) can be present. DCU is often sparingly soluble and can sometimes be removed by filtration.

  • Over-acylated or side-reaction products: Structurally similar impurities that are often the most challenging to remove and typically require chromatography.

Q3: How do I choose between recrystallization and column chromatography?

This is a critical decision that impacts yield, purity, and hands-on time. The following diagram outlines a logical decision-making process.

G Diagram 1: Purification Method Selection start Start: Crude This compound is_solid Is the crude material a solid? start->is_solid check_impurities Analyze crude material by TLC. Are impurities significantly different in polarity? oily_imp Impurities are oily or structurally very similar (close Rf on TLC). check_impurities->oily_imp No solid_imp Impurities are solid with different solubility profiles or have very different Rf values. check_impurities->solid_imp Yes is_solid->check_impurities Yes oily_crude Crude is an oil. is_solid->oily_crude No recrystallization Primary Method: Recrystallization chromatography Primary Method: Column Chromatography oily_imp->chromatography solid_imp->recrystallization oily_crude->chromatography

Caption: Decision workflow for selecting the primary purification method.

Troubleshooting Guide 1: Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities from a solid sample, often providing high-purity material with good recovery if the correct solvent is chosen.

Q: My compound won't dissolve in the solvent, even when boiling. What should I do?

A: This indicates the solvent is too nonpolar for your compound. The goal is to find a solvent where the compound is sparingly soluble at room temperature but fully soluble at the solvent's boiling point.

  • Causality: The ethoxy and amide groups in your molecule provide some polarity. A completely nonpolar solvent like hexane may not be sufficient.

  • Solution: Add a more polar "co-solvent" dropwise to the boiling mixture until the solid just dissolves. Good co-solvents to try with nonpolar solvents like hexanes or toluene include ethyl acetate or acetone. Be cautious not to add too much, or the compound will remain soluble upon cooling.

Q: My compound "oiled out" during cooling instead of forming crystals. How can I fix this?

A: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid.

  • Causality: This is common when the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute. Given the analog's melting point of ~132-134 °C, using high-boiling solvents like toluene (BP 111°C) is generally safe, but rapid cooling is a frequent cause.

  • Solution:

    • Re-heat the solution until the oil redissolves completely.

    • Add a small amount of additional solvent to make the solution slightly more dilute.

    • Allow the flask to cool very slowly. Insulate the flask with glass wool or a towel to slow the cooling rate.

    • Scratching the inside of the flask with a glass rod at the solution's surface can initiate crystallization.

    • Adding a "seed crystal" (a tiny amount of pure solid) can also induce crystallization.

Q: My recovery is very low after recrystallization. What went wrong?

A: Low recovery is typically caused by using too much solvent or by premature crystallization during a hot filtration step.

  • Causality: The more solvent you use, the more of your compound will remain dissolved in the cold mother liquor, reducing your isolated yield.

  • Solutions:

    • Use Minimum Solvent: Use only the absolute minimum amount of boiling solvent required to fully dissolve the solid.

    • Prevent Premature Crashing: If performing a hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask to prevent the product from crystallizing on the filter paper.

    • Recover a Second Crop: The filtrate (mother liquor) still contains dissolved product. You can often recover more material by concentrating the filtrate by about half and cooling it again to obtain a second, albeit usually less pure, crop of crystals.

Troubleshooting Guide 2: Flash Column Chromatography

Chromatography is the method of choice for separating complex mixtures or compounds with very similar physical properties.

Q: What's a good starting solvent system (eluent) for purifying this compound on silica gel?

A: A good starting point is a mixture of a nonpolar solvent and a moderately polar solvent. Based on the structure and similar purifications reported in the literature, a petroleum ether/ethyl acetate or hexanes/ethyl acetate system is recommended.[4]

  • Methodology: Begin by running TLC plates with varying solvent ratios (e.g., 9:1, 4:1, 2:1 Hexanes:EtOAc). The ideal system will give your product a Retention Factor (Rf) of 0.25-0.35 . This Rf value provides the best balance, ensuring the compound moves down the column efficiently while allowing for good separation from impurities.

Q: My compound isn't moving from the origin on the TLC plate (Rf ≈ 0). What should I do?

A: An Rf of zero means your eluent is not polar enough to move the compound off the highly polar silica gel stationary phase.

  • Causality: The amide and ether functionalities in your molecule can interact strongly with the silica gel via hydrogen bonding and dipole-dipole interactions. A nonpolar eluent cannot effectively compete for these binding sites.

  • Solution: Increase the polarity of your eluent. Incrementally increase the proportion of the more polar solvent (e.g., ethyl acetate). You could also switch to a more polar solvent system entirely, such as dichloromethane/methanol, if the compound is very polar.

Q: My compound is running with the solvent front (Rf ≈ 1). How do I fix this?

A: An Rf near one indicates your eluent is too polar. The compound is spending all its time in the mobile phase and not interacting with the stationary phase, leading to no separation.

  • Solution: Decrease the polarity of your eluent by increasing the proportion of the nonpolar solvent (e.g., hexanes).

The following diagram illustrates the troubleshooting workflow for optimizing your TLC and column conditions.

G Diagram 2: Chromatography Troubleshooting Workflow start Run TLC with initial solvent system (e.g., 4:1 Hex:EtOAc) check_rf Measure Product Rf Value start->check_rf rf_low Rf is too low (Rf < 0.2) check_rf->rf_low < 0.2 rf_high Rf is too high (Rf > 0.4) check_rf->rf_high > 0.4 rf_good Rf is optimal (0.25-0.35) check_rf->rf_good ~0.3 increase_polarity Action: Increase eluent polarity. (Increase % of Ethyl Acetate) rf_low->increase_polarity decrease_polarity Action: Decrease eluent polarity. (Increase % of Hexanes) rf_high->decrease_polarity run_column Proceed to run flash column rf_good->run_column increase_polarity->start Re-run TLC decrease_polarity->start Re-run TLC

Caption: Iterative process for optimizing eluent polarity based on TLC results.

Q: I'm seeing co-elution of my product with an impurity. How can I improve the separation?

A: Co-elution means the chosen solvent system is not resolving the two compounds.

  • Solutions:

    • Fine-tune Polarity: Make very small adjustments to your eluent polarity. Sometimes a shift from 4:1 to 4.5:1 Hexanes:EtOAc can make a difference.

    • Change Solvent System: The selectivity of the separation can be altered by changing the solvents used, even if the overall polarity is similar. For example, switching from hexanes/ethyl acetate to a system containing dichloromethane or a small amount of methanol can change the specific interactions with the silica gel and may resolve the compounds.

    • Use a Finer Mesh Silica: Using a higher mesh silica gel (e.g., 230-400 mesh) increases the surface area and can improve the resolution of closely running spots, although it will also slow down the flow rate.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This procedure is effective if the impurities are significantly more or less polar than the product.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Induce Crystallization: While the solution is still hot, add water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the cloudiness, ensuring a saturated solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

  • Validation: Check the purity of the crystals by TLC and measure the melting point. The melting point should be sharp and close to the literature value of the pure compound.

Protocol 2: Flash Column Chromatography

This protocol is for separating the product from impurities with similar polarity.

  • Determine Eluent: Using TLC, identify an eluent system (e.g., Hexanes/Ethyl Acetate) that provides an Rf of 0.25-0.35 for the product.

  • Pack the Column: Prepare a slurry of silica gel in the nonpolar component of your eluent (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or gentle pressure. Equilibrate the column by running 2-3 column volumes of the chosen eluent through the silica bed.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better resolution, it is preferable to pre-adsorb the compound onto a small amount of silica gel. To do this, dissolve the compound in a solvent, add silica, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate using positive pressure (flash chromatography).

  • Monitor the Column: Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator.

  • Drying and Validation: Place the resulting solid under high vacuum to remove residual solvent. Confirm purity via TLC, melting point, and/or other analytical techniques (NMR, LC-MS).

References

  • ResearchGate. (2025). Crystal Structure of 2-Ethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide. Available at: [Link]

  • PubChem. (n.d.). 2-Ethoxy-2'-ethyloxanilide. CID 90303. Available at: [Link]

  • MDPI. (2022). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Available at: [Link]

  • PubChem. (n.d.). 2-Ethoxybenzamide. CID 3282. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxybenzamide. CID 75540. Available at: [Link]

  • PubMed. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Available at: [Link]

  • Google Patents. (2009).US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.
  • PubChem. (n.d.). N-ethyl-4-methoxybenzamide. CID 81897. Available at: [Link]

  • PMC. (2020). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Available at: [Link]

  • J-STAGE. (2018). Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol. Available at: [Link]

  • ARKIVOC. (2000). Preparation of 2-alkoxy-5-methoxybenzaldehydes and 2-ethoxy-5-alkoxybenzaldehydes. Available at: [Link]

Sources

Technical Support Center: Troubleshooting 2-Ethoxy-N-methoxybenzamide Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the crystallization and isolation challenges of 2-ethoxy-N-methoxybenzamide (CAS Registry Number: 106362-23-4 or related analogs). This compound is a secondary amide (O-methyl hydroxamic acid derivative), typically used as a synthetic intermediate for directed ortho-metallation or as a building block for bioactive benzamide derivatives.

Executive Summary & Chemical Context[1][2][3]

This compound presents unique crystallization challenges due to the N-methoxy substituent. Unlike primary benzamides (e.g., Ethenzamide) which form robust hydrogen-bonded networks, the N-methoxy group introduces steric bulk and alters the hydrogen bond donor/acceptor profile, often lowering the melting point and increasing the tendency to "oil out" (liquid-liquid phase separation) rather than crystallize.

Key Physicochemical Characteristics:

  • Class: N-alkoxybenzamide (Secondary amide).

  • Typical State: Low-melting solid or viscous oil (dependent on purity).

  • Solubility: High in polar aprotic solvents (DCM, EtOAc); Moderate in alcohols; Low in aliphatics (Heptane, Hexane).

  • pKa: The N-H proton is weakly acidic (pKa ~8–9), making the compound sensitive to high pH during workup.

Troubleshooting Guide (Q&A)

Category A: Phase Separation Issues (Oiling Out)

Q1: My product separates as a yellow oil at the bottom of the flask instead of crystallizing. How do I fix this?

Diagnosis: This is a classic "oiling out" phenomenon, likely caused by the crystallization temperature exceeding the metastable limit of the liquid-liquid phase separation (LLPS) boundary, or the presence of impurities (unreacted 2-ethoxybenzoic acid) depressing the melting point.

Corrective Action:

  • Solvent Class Switch: If you are using Ethanol/Water, switch to a Toluene/Heptane or Ethyl Acetate/Heptane system. Water often exacerbates oiling in hydrophobic amides.

  • The "Seeding at Cloud Point" Protocol:

    • Dissolve the oil in the minimum amount of warm Ethyl Acetate (40–45°C).

    • Add Heptane dropwise until a faint, persistent turbidity (cloud point) is observed.

    • Stop stirring or reduce to very low RPM.

    • Add seed crystals immediately.

    • Allow the system to stand at room temperature for 2 hours before cooling further.

  • Impurity Purge: If the oil persists, re-dissolve in DCM and wash with 5% NaHCO₃ to remove unreacted 2-ethoxybenzoic acid, which acts as a solvent for your product.

Category B: Yield & Solubility

Q2: The yield is significantly lower than the theoretical calculation (e.g., <50%). Where is the product losing?

Diagnosis: The N-methoxy group renders the molecule more lipophilic than simple benzamides, but the N-H moiety retains some acidity.

  • pH Loss: If you performed a basic wash (NaOH/KOH) to remove starting material, you likely deprotonated the N-methoxy amide (forming the water-soluble anion: Ar-C(O)-N⁻-OMe).

  • Mother Liquor Solubility: The compound is likely too soluble in the chosen solvent (e.g., pure Ethanol or DCM).

Corrective Action:

  • pH Control: Ensure aqueous washes are kept at pH < 8. Use dilute NaHCO₃ or Citric Acid buffers, not strong bases.

  • Anti-Solvent Crash: Concentrate the mother liquor to 20% volume and add 5 volumes of cold Hexane/Heptane to recover the remaining fraction.

Category C: Color & Purity

Q3: The crystals are off-white/yellowish. Is this normal?

Diagnosis: No. Pure this compound should be white. Yellow coloration typically indicates:

  • Oxidation: Degradation of the ethoxy ether linkage (phenol formation).

  • Trace Hydroxylamine: Residual O-methylhydroxylamine from synthesis.

Corrective Action:

  • Activated Carbon Treatment: Dissolve crude solid in hot Methanol, treat with activated charcoal (5 wt%) for 15 minutes, filter hot over Celite, and then solvent swap to EtOAc/Heptane for crystallization.

Experimental Protocols

Standard Recrystallization Protocol (Self-Validating)

This protocol uses a bi-phasic solvent system to control supersaturation and prevent oiling.

StepActionScientific Rationale
1. Dissolution Dissolve 10g crude solid in 30 mL Ethyl Acetate at 50°C.High solubility solvent; ensures homogeneity.
2. Filtration Filter hot (0.45 µm PTFE) to remove insoluble particulates.Removes nucleation sites that cause uncontrolled precipitation.
3. Nucleation Cool to 35°C. Add Heptane (approx. 15-20 mL) slowly until slight turbidity.Approaches the metastable zone width (MSZW) boundary.
4. Seeding Add 0.5% wt/wt seed crystals. Hold at 35°C for 30 mins.Promotes crystal growth over oil formation (Ostwald ripening).
5. Growth Cool to 0–5°C at a rate of 10°C/hour. Add remaining Heptane (30 mL).Slow cooling prevents secondary nucleation of amorphous material.
6. Isolation Filter, wash with cold 1:3 EtOAc:Heptane. Dry at 40°C (Vacuum).Removes surface mother liquor containing impurities.

Visualizations

Figure 1: Crystallization Decision Tree

This workflow guides the user through the critical decision points based on the physical state of the crude material.

CrystallizationWorkflow Start Crude this compound StateCheck Physical State? Start->StateCheck Solid Solid/Semi-Solid StateCheck->Solid Solid Oil Viscous Oil/Gum StateCheck->Oil Oil SolventSelect Dissolve in EtOAc (50°C) Solid->SolventSelect ImpurityCheck Check TLC/HPLC (Acid Impurity > 5%?) Oil->ImpurityCheck CrystProcess Add Heptane to Cloud Point + Seed @ 35°C SolventSelect->CrystProcess BaseWash Wash with 5% NaHCO3 (Remove Acid) ImpurityCheck->BaseWash Yes CarbonTreat Carbon Treatment (Remove Color) ImpurityCheck->CarbonTreat No BaseWash->CarbonTreat CarbonTreat->SolventSelect Cooling Cool to 0°C (10°C/hr) CrystProcess->Cooling Isolate Filter & Dry Cooling->Isolate

Caption: Decision tree for processing crude this compound, prioritizing impurity removal for oily crudes.

Figure 2: Impurity Impact on Crystallization

Visualizing how specific impurities interfere with the crystal lattice formation.

ImpurityLogic Impurity Impurity: 2-Ethoxybenzoic Acid Mechanism Disrupts H-Bonding Network (Acts as solvent) Impurity->Mechanism Result Result: Oiling Out / Melt Suppression Mechanism->Result Impurity2 Impurity: O-Methylhydroxylamine Mechanism2 Nucleophilic Attack / Color Formation Impurity2->Mechanism2

Caption: Mechanistic impact of common synthetic impurities on the physical isolation of the target amide.

References

  • Organic Syntheses , Coll. Vol. 2, p. 67 (1943); Vol. 13, p. 18 (1933). Preparation of Benzohydroxamic Acid. (General methodology for hydroxamic acid crystallization).

  • GuideChem . This compound Properties and Suppliers. (Chemical identity verification).

  • ChemicalBook . 3-chloro-2-ethoxy-N-methoxybenzamide and related derivatives. (Structural analogs and physical property data).

  • National Institutes of Health (NIH) - PMC . Methods for Hydroxamic Acid Synthesis. (Review of synthesis and isolation techniques for N-alkoxy amides).

Technical Support Center: Optimizing Reaction Conditions for 2-Ethoxy-N-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-ethoxy-N-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction conditions for a successful synthesis.

Introduction to the Synthesis

The synthesis of this compound, a Weinreb amide, is a critical step in various multi-step synthetic routes, particularly in the development of pharmacologically active molecules.[1][2] The N-methoxy-N-methylamide functional group is prized for its ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form a tertiary alcohol.[3][4] This unique reactivity is attributed to the formation of a stable chelated tetrahedral intermediate.[3]

This guide will focus on the common and effective method of preparing this compound from 2-ethoxybenzoic acid via an activated carboxylic acid intermediate.

Core Synthesis Workflow

The general workflow for the synthesis of this compound from 2-ethoxybenzoic acid involves two main stages: the activation of the carboxylic acid and the subsequent amidation with N,O-dimethylhydroxylamine.

Synthesis_Workflow cluster_0 Stage 1: Carboxylic Acid Activation cluster_1 Stage 2: Amidation 2_Ethoxybenzoic_Acid 2-Ethoxybenzoic Acid Activating_Agent Activating Agent (e.g., SOCl₂, Oxalyl Chloride, Coupling Reagent) 2_Ethoxybenzoic_Acid->Activating_Agent Activated_Intermediate Activated Intermediate (e.g., Acyl Chloride) Activating_Agent->Activated_Intermediate Amine N,O-Dimethylhydroxylamine (often as HCl salt with base) Activated_Intermediate->Amine Product This compound Amine->Product

Caption: General two-stage workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Low or No Product Yield

Question: I am getting a very low yield of my desired this compound. What are the likely causes and how can I improve it?

Answer:

Low yield is a common issue that can stem from several factors throughout the experimental process. Here’s a systematic approach to troubleshooting:

1. Quality and Purity of Starting Materials:

  • 2-Ethoxybenzoic Acid: Ensure your starting carboxylic acid is pure and dry. Impurities can interfere with the activation step.

  • Activating Agent: If you are using thionyl chloride (SOCl₂) or oxalyl chloride, ensure they are fresh. These reagents are sensitive to moisture and can decompose over time, leading to lower reactivity.[5][6] For peptide coupling reagents, check their expiry date and storage conditions.

  • N,O-Dimethylhydroxylamine HCl: This salt is hygroscopic. Ensure it is dry, as moisture will react with the activated carboxylic acid intermediate.

  • Base: If using a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), ensure it is pure and free of primary or secondary amine contaminants.

  • Solvent: Use anhydrous solvents, especially for the acid activation and coupling steps. The presence of water will lead to the hydrolysis of the activated intermediate back to the carboxylic acid.[7]

2. Inefficient Carboxylic Acid Activation:

  • Incomplete Reaction: The conversion of 2-ethoxybenzoic acid to its activated form (e.g., acyl chloride) may be incomplete. Monitor the reaction by TLC to ensure the disappearance of the starting material.[7] If using SOCl₂, a small amount of DMF can be used as a catalyst.

  • Side Reactions: Prolonged reaction times or high temperatures during activation can lead to side reactions and decomposition, especially with sensitive substrates.

3. Issues During the Amidation Step:

  • Hydrolysis of the Activated Intermediate: The activated carboxylic acid (e.g., 2-ethoxybenzoyl chloride) is highly susceptible to hydrolysis.[6][8] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Base: When using N,O-dimethylhydroxylamine hydrochloride, a stoichiometric amount of a non-nucleophilic base is required to neutralize the HCl and liberate the free amine for the reaction. An insufficient amount of base will result in a low concentration of the reactive amine.

  • Incorrect Reaction Temperature: The amidation reaction is typically carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions. Allowing the reaction to warm up prematurely can lead to undesired byproducts.

Troubleshooting Workflow:

Troubleshooting_Low_Yield cluster_reagents Reagent Quality Check cluster_activation Acid Activation Step cluster_amidation Amidation Step start Low Yield of Product reagent_purity Verify purity of 2-ethoxybenzoic acid, N,O-dimethylhydroxylamine HCl, and base. start->reagent_purity reagent_freshness Use fresh activating agent (e.g., SOCl₂) and anhydrous solvents. start->reagent_freshness activation_monitoring Monitor reaction progress via TLC for complete consumption of starting acid. start->activation_monitoring activation_conditions Optimize temperature and reaction time to avoid decomposition. start->activation_conditions amidation_anhydrous Ensure strictly anhydrous conditions to prevent hydrolysis of activated intermediate. start->amidation_anhydrous amidation_base Check stoichiometry and purity of the base. start->amidation_base amidation_temp Maintain low temperature (e.g., 0 °C) during addition and initial reaction. start->amidation_temp

Sources

Technical Support Center: Enhancing the Bioactivity of 2-Ethoxy-N-methoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for teams working with the 2-ethoxy-N-methoxybenzamide scaffold. Our goal is to provide practical, experience-driven insights to help you overcome common experimental hurdles and strategically enhance the bioactivity of your compounds. This document is structured as a dynamic troubleshooting and FAQ resource, allowing you to quickly find answers to pressing experimental challenges.

Troubleshooting Guide: Common Experimental Hurdles

This section addresses specific problems you may encounter during the development and testing of this compound derivatives. We focus on the causality behind these issues and provide actionable solutions.

Question 1: My lead compound shows promising initial activity but has poor aqueous solubility, complicating my in vitro assays. How can I address this?

Answer: Poor aqueous solubility is a frequent challenge with aromatic compounds like benzamides. The issue stems from the molecule's hydrophobicity, which can lead to precipitation in aqueous buffers, inaccurate concentration measurements, and non-specific binding in assays.

Immediate Mitigation (Formulation Strategies):

  • Co-Solvents: The most common approach is to prepare a high-concentration stock solution in a water-miscible organic solvent, typically dimethyl sulfoxide (DMSO). For cell-based assays, it is critical to ensure the final DMSO concentration in the well is non-toxic, usually below 0.5%.

  • Solubilizing Excipients: For more challenging compounds, consider using excipients like cyclodextrins. These molecules have a hydrophobic interior and a hydrophilic exterior, encapsulating the drug to improve its solubility in aqueous media.[1]

Long-Term Mitigation (Medicinal Chemistry Strategies):

  • Introduce Polar Groups: The most effective long-term solution is structural modification. The incorporation of polar functional groups, such as amines, hydroxyls, or small polyethylene glycol (PEG) chains, can significantly improve hydrophilicity. The amide bond itself contributes to controlling lipophilicity and hydrophilicity.[2]

  • Ionizable Groups: Adding a basic nitrogen (e.g., a pyridine or piperidine ring) or an acidic group (e.g., a carboxylic acid) allows for the formation of highly soluble salts.

  • Reduce Molecular Weight/Lipophilicity: If the structure-activity relationship (SAR) allows, systematically remove or reduce the size of greasy, non-polar regions of the molecule.

Protocol: Assessing and Improving Compound Solubility

  • Kinetic Solubility Assay:

    • Prepare a 10 mM stock solution of your compound in 100% DMSO.

    • Serially dilute the stock solution into a 96-well plate.

    • Add your primary aqueous assay buffer (e.g., PBS, pH 7.4) to each well and mix thoroughly.

    • Incubate for 1-2 hours at room temperature.

    • Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength like 620 nm. The concentration at which precipitation occurs is the kinetic solubility limit.

  • Formulation Screen:

    • Repeat the kinetic solubility assay but include various solubilizing agents in the aqueous buffer (e.g., 1% Tween-80, 10 mM Captisol®).

    • Compare the solubility limits to identify an effective formulation for your in vitro experiments.

Question 2: My derivative shows potent activity in a biochemical assay but loses most of its activity in cell-based assays. What's causing this discrepancy?

Answer: This is a classic and informative problem in drug discovery. A drop in potency from a biochemical (e.g., purified enzyme) to a cell-based assay points to several potential issues, primarily related to the compound's ability to reach its intracellular target.

Causality Analysis:

  • Poor Membrane Permeability: The cell membrane is a formidable lipid barrier. Your compound may be too polar or too large to passively diffuse across it. A study on 2-ethoxy-4-(methoxymethyl)benzamide derivatives highlighted the importance of evaluating membrane permeability, where good permeability was crucial for cellular activity.[3]

  • Efflux Pump Activity: Cells, particularly cancer cells, express efflux pumps (e.g., P-glycoprotein) that actively transport foreign molecules out of the cell, preventing them from reaching their target.

  • Intracellular Metabolism: The compound might be stable in buffer but rapidly metabolized into an inactive form by intracellular enzymes.

  • High Protein Binding: The compound may be binding extensively to proteins in the cell culture medium (like albumin) or non-target proteins within the cell, reducing the free concentration available to bind its intended target.

Troubleshooting Workflow:

Below is a systematic workflow to diagnose the root cause of the potency drop.

G cluster_solutions Potential Solutions Start High Potency in Biochemical Assay, Low Potency in Cellular Assay Permeability Assess Membrane Permeability (e.g., PAMPA Assay) Start->Permeability Efflux Test in Efflux Pump Inhibitor Co-treatment Permeability->Efflux If Permeability is Low Metabolism Evaluate Intracellular Stability (e.g., Microsome Assay) Permeability->Metabolism If Permeability is Good Sol_Perm Modify Structure: - Reduce polar surface area - Optimize logP Permeability->Sol_Perm Efflux->Metabolism If No Change Binding Measure Plasma Protein Binding Efflux->Binding If Potency is Restored Sol_Efflux Modify Structure: - Mask efflux recognition sites Efflux->Sol_Efflux Metabolism->Binding If Compound is Unstable Metabolism->Binding If Compound is Stable Sol_Metabolism Modify Structure: - Block metabolic soft spots (e.g., fluorination) Metabolism->Sol_Metabolism

Caption: A workflow for diagnosing potency loss between biochemical and cellular assays.

Question 3: Structure-Activity Relationship (SAR) is flat, and my modifications aren't improving potency. How can I break through this plateau?

Answer: A flat SAR suggests that the modifications made so far are not interacting with key binding pockets or are failing to address the primary drivers of potency. It's time to re-evaluate your strategy and consider more impactful changes.

Strategic Pivots:

  • Bioisosteric Replacement: Instead of simple alkyl or halogen substitutions, consider bioisosteric replacements. This involves swapping a functional group with another that has similar steric and electronic properties but can improve physicochemical or metabolic characteristics. For example, replacing a phenyl ring with a pyridine or thiophene ring can introduce a hydrogen bond acceptor and alter solubility.[3]

  • Scaffold Hopping: If modifications to the periphery of the molecule are ineffective, the core scaffold itself may be the limiting factor. Use computational modeling or literature searches on similar targets to identify entirely new scaffolds that can present the key pharmacophores in a different orientation.

  • Explore New Vectors: Look for opportunities to extend a substituent into a previously unexplored region of the binding site. This is often guided by molecular docking studies. For instance, if your target is a histone deacetylase (HDAC), SAR studies have shown that the linker region between the core and the zinc-binding group is critical for potency.[4]

  • Fragment-Based Approaches: Deconstruct your lead compound into its key fragments (e.g., the 2-ethoxybenzamide core and other key substituents). Use techniques like NMR or X-ray crystallography to see how these individual fragments bind to the target. This can reveal the most productive parts of the molecule to build upon.[5]

Hypothetical SAR Data Table:

Compound IDR1 GroupR2 GroupIC₅₀ (nM) vs. Target XCell Permeability (Papp, 10⁻⁶ cm/s)
LEAD-01 HH1501.5
MOD-01 4-FH1451.6
MOD-02 HCH₃1601.4
MOD-03 (Bioisostere) HPyridin-4-yl253.2
MOD-04 (Vector) 4-OCH₂COOHH150.8

This table illustrates how a simple modification (MOD-01, MOD-02) had little effect, while a bioisosteric replacement (MOD-03) and exploring a new vector (MOD-04) led to significant gains in potency.

Frequently Asked Questions (FAQs)

Q1: What are the known or likely biological targets for this compound derivatives?

The benzamide scaffold is considered a "privileged structure" in medicinal chemistry because it can interact with a wide variety of biological targets. Based on published research on related analogs, likely targets include:

  • Hedgehog (Hh) Signaling Pathway: Specifically, the Smoothened (SMO) receptor. Derivatives of 2-methoxybenzamide have shown potent inhibition of this pathway, which is crucial in several cancers.[6][7]

  • Protein Tyrosine Phosphatase 1B (PTP1B): This is a key negative regulator of insulin signaling, making it a target for type 2 diabetes and obesity. A series of 2-ethoxybenzamide analogs were discovered as potent PTP1B inhibitors.[3]

  • Cholinesterases: N-benzyl benzamide derivatives have been identified as potent and selective inhibitors of butyrylcholinesterase (BChE), a target in advanced Alzheimer's disease.[8]

  • Histone Deacetylases (HDACs): The benzamide structure is a well-known zinc-binding pharmacophore found in many HDAC inhibitors used in oncology.[4][9]

  • Dopamine Receptors: Substituted benzamides have a long history as atypical antipsychotics that modulate dopamine receptor activity.[10]

Q2: What is the mechanistic role of the N-methoxyamide group?

The N-methoxyamide (or Weinreb amide) is a particularly interesting functional group. While it can function as a hydrogen bond acceptor, its primary roles in a final drug candidate are often:

  • Metabolic Stability: Compared to a standard secondary amide, the N-methoxy group can sterically hinder enzymatic hydrolysis, potentially increasing the compound's half-life.

  • Conformational Constraint: The group can influence the preferred conformation of the side chain, locking it into a more bioactive orientation.

  • Reduced Basicity: The oxygen atom reduces the basicity of the amide nitrogen, which can influence cell permeability and off-target interactions.

Q3: How might the Hedgehog signaling pathway be affected by these derivatives?

The Hedgehog (Hh) signaling pathway is critical in embryonic development and can be aberrantly activated in cancers.[6] The key transmembrane protein in this pathway is Smoothened (Smo).

Hedgehog_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON PTCH1 PTCH1 Smo Smoothened (Smo) PTCH1->Smo Inhibits SUFU SUFU Smo->SUFU GLI GLI SUFU->GLI Sequesters & Promotes Cleavage GLI_R GLI-Repressor GLI->GLI_R Cleavage Nucleus Nucleus GLI_R->Nucleus Enters Nucleus Target_Genes_Off Target Gene Transcription OFF Hh_Ligand Hedgehog Ligand PTCH1_on PTCH1 Hh_Ligand->PTCH1_on Binds & Inhibits Smo_on Smoothened (Smo) GLI_on GLI Smo_on->GLI_on Signal Transduction (via Primary Cilium) GLI_A GLI-Activator GLI_on->GLI_A Activation Nucleus_on Nucleus GLI_A->Nucleus_on Enters Nucleus Target_Genes_On Target Gene Transcription ON (Proliferation, Survival) Benzamide This compound Derivative Benzamide->Smo_on INHIBITS

Caption: Simplified Hedgehog signaling pathway and the inhibitory role of benzamide derivatives on Smoothened (Smo).

As shown in the diagram, in the "OFF" state, the Patched (PTCH1) receptor inhibits Smo. In the "ON" state, the Hedgehog ligand binds to PTCH1, relieving the inhibition of Smo. Smo then signals down to the GLI transcription factors, which move to the nucleus and activate genes controlling cell proliferation. Benzamide derivatives act as Smo antagonists, directly inhibiting Smo activity and shutting down the pathway even in the presence of the Hedgehog ligand.[6][7] This mechanism is a promising strategy for treating Hh-driven cancers.

References

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling p
  • 2-Ethoxybenzamide | C9H11NO2.PubChem.
  • Synthesis method of 2-ethoxybenzoic acid compound.
  • Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors.PubMed.
  • Journal of Medicinal Chemistry Ahead of Print.
  • Medicinal Chemistry Strategies for the Modification of Bioactive N
  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A comput
  • Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds.MDPI.
  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists.PubMed.
  • Medicinal Chemistry Strategies for the Modification of Bioactive N
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.Crystal Growth & Design.
  • Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides.
  • Cutting-Edge Strategies to Enhance Bioactive Compound Production in Plants.MDPI.
  • Innovative Strategies for the Synthesis of Biologically Active Small Molecules.
  • Engineering Chemistry to Enable Bioactive Small Molecule Discovery.Royal Society of Chemistry.
  • Studies on the mechanism of action of substituted benzamide drugs.PubMed.
  • Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease.PubMed Central.
  • N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease.PubMed.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.PMC.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.MDPI.

Sources

Validation & Comparative

A Comparative Guide to PTP1B Inhibitors: Benchmarking 2-Ethoxybenzamide Derivatives Against Clinical Candidates

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic drug discovery for metabolic and oncological diseases, Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical and highly validated target.[1][2] As a key negative regulator of insulin and leptin signaling pathways, its inhibition offers a promising strategy to combat type 2 diabetes, obesity, and certain cancers.[1][3][4] This guide provides a detailed comparison of a promising class of PTP1B inhibitors, 2-ethoxybenzamide derivatives, with other notable inhibitors that have progressed to clinical evaluation. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and provide robust protocols for their evaluation.

The Central Role of PTP1B in Cellular Signaling

PTP1B functions as a crucial gatekeeper in intracellular signaling cascades by dephosphorylating tyrosine residues on various proteins.[4] A primary role of PTP1B is the negative regulation of the insulin receptor (IR) and its downstream substrates, such as Insulin Receptor Substrate-1 (IRS-1).[4] By removing the activating phosphate groups, PTP1B dampens the insulin signal, which can contribute to insulin resistance when PTP1B is overactive.[4] Similarly, it attenuates leptin signaling, a pathway integral to appetite and energy homeostasis.[4] The inhibition of PTP1B is therefore hypothesized to restore and enhance these vital metabolic signals.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) (Phosphorylated) Insulin->IR Binds IRS1 IRS-1 (Phosphorylated) IR->IRS1 Activates PI3K_AKT PI3K/AKT Pathway IRS1->PI3K_AKT Activates GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_AKT->GLUT4 Promotes Leptin Leptin Leptin_R Leptin Receptor (Phosphorylated) Leptin->Leptin_R Binds JAK_STAT JAK/STAT Pathway Leptin_R->JAK_STAT Activates Gene_Expression Gene Expression (Satiety) JAK_STAT->Gene_Expression Regulates PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->Leptin_R Dephosphorylates Inhibitors PTP1B Inhibitors Inhibitors->PTP1B Inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling.

A New Contender: 2-Ethoxy-4-(methoxymethyl)benzamide Derivatives

Recent research has brought to light a series of 2-ethoxy-4-(methoxymethyl)benzamide and 2-ethoxy-5-(methoxymethyl)benzamide analogs as potent and selective PTP1B inhibitors.[5] One standout compound from this series, designated as 10m , has demonstrated high inhibitory activity, significant selectivity over the closely related T-cell PTPase (TCPTP), and good membrane permeability.[5]

The discovery of these benzamide derivatives is significant as it provides a novel chemical scaffold for the development of PTP1B-targeted therapeutics. The parent compound mentioned in the topic, 2-ethoxy-N-methoxybenzamide, is structurally related, suggesting that this chemical class possesses inherent potential for PTP1B inhibition.

Comparative Analysis of PTP1B Inhibitors

To contextualize the potential of 2-ethoxybenzamide derivatives, we compare the experimental data for compound 10m with several PTP1B inhibitors that have undergone clinical investigation.

InhibitorChemical ClassMechanism of ActionPTP1B IC50Selectivity vs. TCPTPClinical Status
Compound 10m 2-Ethoxy-4-(methoxymethyl)benzamideNot specified0.07 µM[5]32-fold[5]Pre-clinical
Trodusquemine (MSI-1436) AminosterolAllosteric Inhibitor~1 µMHighPhase 2 (Discontinued for metabolic indications, explored in oncology)[4]
JTT-551 Not specifiedMixed-type InhibitorNot specifiedGoodDiscontinued
Ertiprotafib Non-steroidal anti-inflammatory drug derivativeInduces PTP1B aggregationNot specifiedLowDiscontinued
KQ-791 Not specifiedNot specifiedNot specifiedNot specifiedPhase 1[4]
IONIS-PTP1BRx Antisense oligonucleotideReduces PTP1B expressionNot applicableHigh (target-specific)Phase 2

Note: IC50 values can vary depending on the assay conditions.

This comparison highlights the promising in vitro potency and selectivity of the 2-ethoxybenzamide derivative, compound 10m. Its nanomolar IC50 value suggests a high affinity for PTP1B, and its 32-fold selectivity over TCPTP is a crucial attribute for minimizing off-target effects. While direct comparison of IC50 values requires identical assay conditions, the data positions compound 10m as a highly promising lead for further development.

Experimental Protocols for PTP1B Inhibitor Evaluation

To ensure the scientific rigor of our comparisons, we outline standardized protocols for assessing the efficacy of PTP1B inhibitors.

In Vitro PTP1B Inhibition Assay

This biochemical assay is fundamental for determining the direct inhibitory effect of a compound on PTP1B enzymatic activity.

PTP1B_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - PTP1B Enzyme - Assay Buffer - pNPP Substrate - Test Compound Incubation Incubate PTP1B with Test Compound Reagents->Incubation Substrate_Addition Add pNPP Substrate Incubation->Substrate_Addition Reaction Enzymatic Reaction Substrate_Addition->Reaction Stop_Reaction Stop Reaction (e.g., with NaOH) Reaction->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition

Caption: Workflow for an in vitro PTP1B inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Recombinant human PTP1B is diluted to the desired concentration in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • The substrate, p-nitrophenyl phosphate (pNPP), is prepared in the assay buffer.

    • The test compound (e.g., 2-ethoxy-4-(methoxymethyl)benzamide derivative) is serially diluted in DMSO and then further diluted in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the test compound dilutions.

    • Add the diluted PTP1B enzyme to each well and incubate for a defined period (e.g., 15 minutes at 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the pNPP substrate.

    • Allow the reaction to proceed for a specific time (e.g., 30 minutes at 37°C).

    • Stop the reaction by adding a strong base, such as NaOH.

  • Data Analysis:

    • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a control (enzyme without inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Assay: Western Blot Analysis of Insulin Receptor and AKT Phosphorylation

To assess the effect of a PTP1B inhibitor on the insulin signaling pathway in a cellular context, Western blotting is employed to measure the phosphorylation status of key signaling proteins.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis Cell_Culture Culture Cells (e.g., HepG2, 3T3-L1) Serum_Starve Serum Starve Cells Cell_Culture->Serum_Starve Inhibitor_Treatment Treat with PTP1B Inhibitor Serum_Starve->Inhibitor_Treatment Insulin_Stimulation Stimulate with Insulin Inhibitor_Treatment->Insulin_Stimulation Cell_Lysis Cell Lysis & Protein Quantification Insulin_Stimulation->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (p-IR, p-AKT, Total IR, Total AKT, Loading Control) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibodies Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: Western blot workflow for downstream signaling analysis.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HepG2 human liver cancer cells or 3T3-L1 adipocytes) to near confluency.

    • Serum-starve the cells overnight to reduce basal signaling.

    • Pre-treat the cells with the PTP1B inhibitor at various concentrations for a specified time.

    • Stimulate the cells with insulin for a short period (e.g., 10-15 minutes).

  • Protein Extraction and Quantification:

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of the insulin receptor (p-IR) and AKT (p-AKT), as well as antibodies for the total forms of these proteins and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels to determine the relative increase in phosphorylation upon inhibitor treatment.

Conclusion

The emergence of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors marks a significant advancement in the field.[5] The impressive in vitro profile of compound 10m, particularly its nanomolar potency and selectivity, positions it as a strong candidate for further pre-clinical development.[5] When compared to inhibitors that have reached clinical trials, this new class of compounds demonstrates competitive, if not superior, in vitro characteristics.

The provided experimental protocols offer a robust framework for the continued evaluation and comparison of these and other novel PTP1B inhibitors. As research progresses, it will be crucial to assess the in vivo efficacy, pharmacokinetic properties, and safety profiles of these promising 2-ethoxybenzamide derivatives to fully understand their therapeutic potential in treating PTP1B-mediated diseases.

References

  • Vertex AI Search. (2025). PTP1B inhibitors: Significance and symbolism.
  • PNAS. (n.d.). PTP1B inhibition promotes microglial phagocytosis in Alzheimer's disease models by enhancing SYK signaling.
  • ChemicalBook. (n.d.). 2-Ethoxybenzamide | 938-73-8.
  • PubChem. (n.d.). 2-Ethoxybenzamide | C9H11NO2 | CID 3282.
  • BioAssay Systems. (n.d.). PTP1B Inhibitor Assay Screening Services.
  • Selleck Chemicals. (n.d.).
  • Patsnap Synapse. (2025). What PTP1B inhibitors are in clinical trials currently?
  • MDPI. (n.d.). Protein Tyrosine Phosphatase 1B (PTP1B)
  • PMC. (2022). Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives.
  • PubMed. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors.
  • Patsnap Synapse. (2024). What are PTP1B inhibitors and how do they work?
  • MDPI. (2022). Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives.
  • Frontiers. (2023).
  • PubMed. (2018). A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models.
  • Bio-Rad. (n.d.). General Protocol for Western Blotting.
  • Abcam. (n.d.). Western blot protocol.
  • Bio-Rad Antibodies. (n.d.). Western Blot Protocol.
  • PMC. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines.

Sources

A Comparative Guide to Hedgehog Pathway Inhibition: Vismodegib vs. a Novel 2-Alkoxybenzamide Derivative

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the Hedgehog (Hh) signaling pathway presents a critical nexus for intervention, particularly in malignancies such as basal cell carcinoma (BCC) and medulloblastoma.[1][2] The aberrant activation of this pathway, crucial during embryonic development, can drive tumorigenesis in adult tissues.[3][4] At the heart of Hh pathway inhibition lies the Smoothened (SMO) receptor, a transmembrane protein that is the target of the FDA-approved drug vismodegib and a new generation of investigational compounds.[3][5][6]

This guide provides an in-depth, objective comparison between the established SMO inhibitor, vismodegib, and a promising, potent 2-alkoxybenzamide derivative, exemplified here by the recently described compound 21 from Li et al., 2021.[1] This novel compound, with its 2-methoxybenzamide scaffold, has demonstrated significant potential in preclinical studies, including activity against vismodegib-resistant models.[1][7]

This analysis is tailored for researchers, scientists, and drug development professionals, offering a technical synthesis of mechanistic insights, comparative efficacy data, and validated experimental protocols to empower informed decisions in the laboratory.

The Hedgehog Signaling Pathway: A Key Therapeutic Target

The Hedgehog signaling pathway is a tightly regulated cascade essential for embryonic development and tissue homeostasis.[1][8] In its "off" state, the transmembrane protein Patched (PTCH) inhibits the activity of the G-protein-coupled receptor, Smoothened (SMO).[9] Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), the inhibitory effect of PTCH on SMO is relieved.[10] This allows SMO to translocate to the primary cilium, initiating a downstream signaling cascade that ultimately leads to the activation and nuclear translocation of the glioma-associated oncogene (GLI) family of transcription factors.[1][7] Activated GLI proteins then drive the expression of target genes that promote cell proliferation and survival, such as GLI1 and PTCH1.[11][12][13] Dysregulation of this pathway, often through mutations in PTCH or SMO, leads to constitutive signaling and is a known driver of several cancers.[9][14]

Hedgehog_Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State cluster_inhibitors Point of Intervention PTCH_off PTCH SMO_off SMO (inactive) PTCH_off->SMO_off Inhibits SUFU SUFU GLI_off GLI (inactive) SUFU->GLI_off Sequesters & Promotes Proteolysis Hh_ligand Hedgehog Ligand (e.g., SHH) PTCH_on PTCH Hh_ligand->PTCH_on SMO_on SMO (active) PTCH_on->SMO_on Inhibition Relieved GLI_on GLI (active) SMO_on->GLI_on Activates Target_Genes Target Gene Expression (e.g., GLI1, PTCH1) GLI_on->Target_Genes Promotes Transcription Vismodegib Vismodegib Vismodegib->SMO_on Inhibits Alkoxybenzamide 2-Alkoxybenzamide Alkoxybenzamide->SMO_on Inhibits

Figure 1: The Hedgehog Signaling Pathway and Points of Inhibition.

Head-to-Head Comparison: Vismodegib vs. 2-Alkoxybenzamide (Compound 21)

While both vismodegib and the novel 2-alkoxybenzamide derivative target the SMO receptor, key differences in their potency and activity against resistant mutations have been observed.

FeatureVismodegib2-Alkoxybenzamide (Compound 21)
Target Smoothened (SMO)Smoothened (SMO)
Mechanism of Action Binds to and inhibits the SMO receptor, blocking downstream signaling.[3][15]Binds to and inhibits the SMO receptor, preventing its entry into the primary cilium.[1][6]
Potency (IC50) ~3 nM (in cell-based assays)[16]~30 nM (in Gli-luciferase reporter assay)[1][7]
Activity vs. Resistant Mutants Activity can be compromised by SMO mutations (e.g., D473H).[1]Retains suppressive potency against wild-type and certain mutant SMO proteins.[1][7]
Antiproliferative Activity Effective against Hh-dependent tumor cells.Demonstrates stronger antiproliferation against Daoy medulloblastoma cells, including a vismodegib-resistant line, compared to vismodegib.[1]
Clinical Status FDA-approved for the treatment of advanced basal cell carcinoma.[14][17]Preclinical/investigational.

Causality Behind Experimental Choices: Why These Assays Matter

To rigorously compare Hedgehog pathway inhibitors, a multi-assay approach is essential. Each assay provides a different piece of the puzzle, from target engagement to cellular consequences.

  • Gli-Luciferase Reporter Assay: This is the workhorse for quantifying Hh pathway activity. It directly measures the transcriptional activity of GLI proteins, providing a sensitive and specific readout of pathway inhibition. The use of a stable cell line, such as the NIH3T3-Gli-Luc line, ensures reproducibility.

  • Quantitative PCR (qPCR) for Target Genes: Measuring the mRNA levels of direct Hh target genes like GLI1 and PTCH1 provides a physiologically relevant confirmation of pathway inhibition downstream of SMO. A decrease in the expression of these genes following inhibitor treatment validates the compound's effect on the endogenous pathway.

  • Cell Viability/Antiproliferation Assays: These assays, often performed using reagents like MTT or CellTiter-Glo®, are crucial for assessing the functional consequences of Hh pathway inhibition on cancer cells. It is critical to use a cell line known to be dependent on Hh signaling for its growth and survival, such as the medulloblastoma cell line Daoy.

  • Immunofluorescence for SMO Localization: Visualizing the subcellular localization of SMO provides mechanistic insight. In an active pathway, SMO translocates to the primary cilium. An effective inhibitor will prevent this translocation, which can be observed via immunofluorescence microscopy.

Experimental_Workflow cluster_assays Experimental Assays for Hh Pathway Inhibitor Comparison start Treat Hh-dependent cells (e.g., Daoy) and Gli-reporter cells (e.g., NIH3T3-Gli-Luc) with Vismodegib vs. 2-Alkoxybenzamide reporter_assay Gli-Luciferase Reporter Assay start->reporter_assay qpcr qPCR for Target Genes (GLI1, PTCH1) start->qpcr viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo®) start->viability_assay if_assay Immunofluorescence for SMO Localization start->if_assay reporter_result Quantify Inhibition of GLI Transcriptional Activity (IC50) reporter_assay->reporter_result qpcr_result Measure Downregulation of Downstream Target mRNA qpcr->qpcr_result viability_result Determine Antiproliferative Effect (GI50) viability_assay->viability_result if_result Visualize Inhibition of SMO Translocation to Primary Cilium if_assay->if_result

Figure 2: A Validated Experimental Workflow for Comparing Hedgehog Pathway Inhibitors.

Detailed Experimental Protocols

The following protocols are provided as a guide for the comparative evaluation of Hedgehog pathway inhibitors.

Gli-Luciferase Reporter Assay

This protocol is adapted for use with a stable NIH3T3 cell line expressing a Gli-responsive firefly luciferase reporter.[18]

Methodology:

  • Cell Seeding: Seed NIH3T3-Gli-Luc cells in a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well in DMEM supplemented with 10% calf serum. Allow cells to adhere overnight.

  • Serum Starvation: The following day, replace the medium with low-serum medium (e.g., DMEM with 0.5% calf serum) and incubate for 24 hours. This step is crucial to reduce basal signaling and enhance the dynamic range of the assay.

  • Pathway Activation and Inhibition: Treat the cells with a constant concentration of a Hedgehog pathway agonist (e.g., Sonic Hedgehog conditioned medium or a small molecule agonist like SAG) and a serial dilution of the inhibitor (vismodegib or 2-alkoxybenzamide). Include appropriate controls (vehicle only, agonist only).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Lysis and Luminescence Reading: Lyse the cells using a suitable luciferase assay buffer (e.g., Promega Dual-Luciferase® Reporter Assay System). Read the firefly luciferase activity on a luminometer.

  • Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Plot the normalized luciferase activity against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Quantitative PCR (qPCR) for GLI1 and PTCH1 Expression

This protocol outlines the steps to measure the effect of inhibitors on the expression of endogenous Hh target genes in a responsive cell line like Daoy.

Methodology:

  • Cell Treatment: Seed Daoy cells in a 6-well plate and grow to ~70% confluency. Treat the cells with the inhibitors at various concentrations (e.g., 0.1x, 1x, and 10x their respective IC50 values) for 24 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix and primers specific for human GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • hGLI1 Forward Primer: 5'-TCT TGG ATG TGT GAG TGT GCA A-3'

    • hGLI1 Reverse Primer: 5'-GGC TGA CAG AGG TGA GAT GCA-3'

    • hPTCH1 Forward Primer: 5'-GCT ACG TGT GCT GTC TCT CG-3'

    • hPTCH1 Reverse Primer: 5'-TCA TCA GTC TCG GTC TGA GCA-3'

  • Data Analysis: Calculate the relative expression of GLI1 and PTCH1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Concluding Remarks

Vismodegib has undoubtedly paved the way for targeting the Hedgehog pathway in cancer. However, the emergence of resistance necessitates the development of next-generation inhibitors.[1] The 2-alkoxybenzamide class of compounds, represented here by the potent derivative "compound 21," shows significant promise, particularly in its ability to overcome vismodegib resistance in preclinical models.[1][7] While vismodegib is slightly more potent in terms of its IC50 value against wild-type SMO, the broader activity profile of the 2-alkoxybenzamide derivative against mutant SMO and its enhanced antiproliferative effects in certain contexts suggest it warrants further investigation.

The experimental framework provided in this guide offers a robust system for the head-to-head evaluation of these and other emerging Hedgehog pathway inhibitors. By combining quantitative biochemical assays with functional cellular readouts, researchers can build a comprehensive understanding of a compound's efficacy and mechanism of action, ultimately accelerating the development of more effective and durable cancer therapies.

References

  • Li, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(37), 22820-22825. [Link]

  • CancerNetwork. (n.d.). Vismodegib, a Hedgehog Pathway Inhibitor for Adults With Locally Advanced or Metastatic Basal Cell Carcinoma. CancerNetwork. [Link]

  • LoRusso, P. M., et al. (2011). Phase I trial of hedgehog pathway inhibitor vismodegib (GDC-0449) in patients with refractory, locally advanced or metastatic solid tumors. Clinical Cancer Research, 17(8), 2502-2511. [Link]

  • National Cancer Institute. (2012). Vismodegib. NCI Drug Dictionary. [Link]

  • Zhang, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Semantic Scholar. [Link]

  • Ally, M. S., et al. (2016). Characterization and Management of Hedgehog Pathway Inhibitor-Related Adverse Events in Patients With Advanced Basal Cell Carcinoma. Clinical Journal of Oncology Nursing, 20(2), 174-181. [Link]

  • National Center for Biotechnology Information. (n.d.). Vismodegib. PubChem. [Link]

  • Dinehart, S. M., et al. (2018). Vismodegib and the Hedgehog Pathway Inhibitors: A Historical Perspective to Current Clinical Application. Journal of Drugs in Dermatology, 17(5), 506-508. [Link]

  • Hadden Lab. (n.d.). Inhibitors of the Hedgehog Signaling Pathway. University of Connecticut. [Link]

  • Li, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. PubMed. [Link]

  • Targeted Oncology. (2012). Inhibiting the Hedgehog Pathway for Cancer Therapy. Targeted Oncology. [Link]

  • Salla, M., et al. (2024). Hedgehog Pathway Inhibition by Novel Small Molecules Impairs Melanoma Cell Migration and Invasion under Hypoxia. International Journal of Molecular Sciences, 25(3), 1839. [Link]

  • Sandeep, K. C., & Tivwana, M. (2023). Vismodegib. StatPearls. [Link]

  • Nachtergaele, S., et al. (2013). Hedgehog Pathway Modulation by Multiple Lipid Binding Sites on the Smoothened Effector of Signal Response. Cell Reports, 4(4), 776-786. [Link]

  • Un, C., et al. (2021). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128254. [Link]

  • Aasi, S. Z., & Tang, J. Y. (2013). Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma. Indian Journal of Dermatology, Venereology and Leprology, 79(3), 399-404. [Link]

  • Po, A., et al. (2017). Identification of novel GLI1 target genes and regulatory circuits in human cancer cells. Cancer Research, 77(17), 4665-4677. [Link]

  • Li, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Publishing. [Link]

  • BPS Bioscience. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). BPS Bioscience. [Link]

  • Atwood, S. X., et al. (2014). Smoothened (SMO) receptor mutations dictate resistance to vismodegib in basal cell carcinoma. Cancer Cell, 25(2), 154-164. [Link]

  • Li, W., et al. (2018). Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. Cancers, 10(11), 438. [Link]

  • Kumar, V., et al. (2019). Design of Hedgehog pathway inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 178, 487-503. [Link]

  • Dummer, R., et al. (2017). A Matching-Adjusted Indirect Comparison of Sonidegib and Vismodegib in Advanced Basal Cell Carcinoma. Journal of Comparative Effectiveness Research, 6(5), 415-426. [Link]

  • Genovesi, L. A., et al. (2013). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. Methods in Molecular Biology, 963, 249-260. [Link]

  • Zhao, X., et al. (2019). Deciphering the Allosteric Effect of Antagonist Vismodegib on Smoothened Receptor Deactivation Using Metadynamics Simulation. Frontiers in Pharmacology, 10, 114. [Link]

  • Chang, A. L. S., et al. (2012). Long-term safety, tolerability, and efficacy of vismodegib in two patients with metastatic basal cell carcinoma and basal cell nevus syndrome. Dermatology Online Journal, 18(11), 1. [Link]

  • Taipale, J., et al. (2000). Effects of oncogenic mutations in Smoothened and Patched can be reversed by cyclopamine. Nature, 406(6799), 1005-1009. [Link]

  • Williams, J. A., et al. (2003). Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions. Proceedings of the National Academy of Sciences, 100(8), 4616-4621. [Link]

  • ResearchGate. (n.d.). qRT-PCR analysis of GLI1, PTCH1 and c-MYC. ResearchGate. [Link]

  • Yoon, J. W., et al. (2015). GLI1/GLI2 functional interplay is required to control Hedgehog/GLI targets gene expression. Biochemical Journal, 465(2), 295-305. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethoxybenzamide. PubChem. [Link]

  • Puig, S., et al. (2018). Benefit–risk assessment of sonidegib and vismodegib in the treatment of locally advanced basal cell carcinoma. Therapeutic Advances in Medical Oncology, 10, 1758835918789308. [Link]

  • Amsbio. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway), 60409. Amsbio. [Link]

  • May, T., et al. (2020). Ptch2/Gas1 and Ptch1/Boc differentially regulate Hedgehog signalling in murine primordial germ cell migration. eLife, 9, e52548. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethoxy-2'-ethyloxanilide. PubChem. [Link]

Sources

"structure-activity relationship of 2-ethoxy-N-methoxybenzamide analogs"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 2-ethoxy-N-methoxybenzamide analogs . This analysis synthesizes data from pharmaceutical applications ranging from analgesics (Ethenzamide derivatives) to modern kinase (EGFR) and metabolic (GPR119) modulators.

Executive Summary & Scaffold Analysis

This compound represents a unique chemical scaffold that bridges the gap between classical salicylamide analgesics and modern hydroxamic acid-derived signaling modulators. This guide compares the performance of this scaffold against its primary structural analogs (e.g., Ethenzamide, N-hydroxybenzamides) across three critical dimensions: metabolic stability , lipophilicity (LogP) , and target affinity .

The Core Chemotype

The molecule consists of three pharmacophoric regions:

  • Region A (Ortho-Alkoxy): The 2-ethoxy group provides steric bulk and lipophilicity, critical for locking the conformation via intramolecular hydrogen bonding.

  • Region B (The Linker): The benzamide core serves as the rigid scaffold.

  • Region C (The N-Substituent): The N-methoxy group acts as a bioisostere of the N-hydroxy (hydroxamic acid) and N-alkyl groups, offering unique hydrogen bond acceptor properties while eliminating the H-bond donor capability of the parent amide.

Comparative Performance: Activity & Stability

The following table compares this compound analogs against standard reference compounds in key therapeutic contexts.

Table 1: Comparative Activity Profile (Analgesic & Kinase Inhibition Contexts)
Compound ClassStructure (R1 / R2)Primary TargetIC50 / ActivityMetabolic Stability (t1/2)Toxicity Risk
Lead Scaffold 2-OEt / N-OMe COX-2 / EGFR Moderate (µM) High (>60 min) Low
Parent Drug (Ethenzamide)2-OEt / N-HCOX-1/2Low (mM)Low (<20 min)Low
Hydroxamic Acid2-OEt / N-OHHDAC / LOXHigh (nM)Very Low (Glucuronidation)Moderate (Mutagenicity)
Weinreb Amide2-OEt / N(Me)OMeSyntheticInactiveHighN/A
Optimized Analog 2-OEt-4-Me / N-OMe EGFR / PTP1B High (nM) High Low

Key Insight: The N-methoxy substitution significantly enhances metabolic stability compared to the N-hydroxy analog by blocking rapid O-glucuronidation. Unlike the parent N-H amide, the N-methoxy group introduces a specific vector for hydrophobic interaction in kinase pockets (e.g., EGFR gatekeeper regions).

Structure-Activity Relationship (SAR) Deep Dive

Region A: The 2-Alkoxy "Lock"

The 2-ethoxy group is not merely a lipophilic handle; it governs the planar conformation of the benzamide via an intramolecular hydrogen bond between the ether oxygen and the amide proton (in N-H analogs) or by steric repulsion in N-substituted analogs.

  • 2-Methoxy: Reduces lipophilicity (LogP ~1.2). Often leads to rapid clearance.

  • 2-Ethoxy (Optimal): Balances LogP (~1.8–2.0) for CNS penetration and membrane permeability. The ethyl chain fills small hydrophobic pockets in targets like PTP1B and COX-2 .

  • 2-Benzyloxy: Increases potency for larger binding pockets (e.g., GPR119 ) but drastically reduces solubility.

Region B: The N-Methoxy "Switch"

Replacing the amide hydrogen with a methoxy group (-NH-OMe) fundamentally alters the electronic and steric profile.

  • Electronic Effect: The N-methoxy group is electron-withdrawing relative to N-alkyl, lowering the pKa of the amide NH (if present) or altering the carbonyl basicity.

  • Bioisosterism: It mimics the hydroxamic acid functionality seen in HDAC inhibitors but lacks the metal-chelating ability, making it more selective for non-metalloenzymes (e.g., EGFR , GPR119 ).

  • Metabolic Blockade: The N-OMe group blocks N-dealkylation pathways common to N-methylamides.

Visual SAR Map

The following diagram illustrates the functional logic of the scaffold modifications.

SAR_Map Core This compound (Core Scaffold) RegionA Region A: 2-Ethoxy Group (Steric/Lipophilic) Core->RegionA RegionB Region B: N-Methoxy Amide (Stability/Selectivity) Core->RegionB RegionC Region C: Ring Substitution (Potency Tuning) Core->RegionC Lipophilicity (LogP ~2.0) Lipophilicity (LogP ~2.0) RegionA->Lipophilicity (LogP ~2.0) Conformational Lock Conformational Lock RegionA->Conformational Lock Blocks Glucuronidation Blocks Glucuronidation RegionB->Blocks Glucuronidation EGFR/Kinase Selectivity EGFR/Kinase Selectivity RegionB->EGFR/Kinase Selectivity 4-Substitution (e.g., Methoxymethyl)\nIncreases PTP1B Affinity 4-Substitution (e.g., Methoxymethyl) Increases PTP1B Affinity RegionC->4-Substitution (e.g., Methoxymethyl)\nIncreases PTP1B Affinity 5-Substitution\nModulates Solubility 5-Substitution Modulates Solubility RegionC->5-Substitution\nModulates Solubility

Caption: Functional dissection of the this compound scaffold showing how specific structural regions drive biological performance.

Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis and evaluation of these analogs.

Synthesis of N-Methoxybenzamides (The "Weinreb-Like" Protocol)

Rationale: Direct coupling of acid chlorides with O-methylhydroxylamine is the most reliable method to install the N-methoxy motif.

Reagents:

  • 2-Ethoxybenzoic acid (1.0 eq)

  • Oxalyl chloride (1.2 eq)

  • O-Methylhydroxylamine hydrochloride (1.5 eq)

  • Triethylamine (3.0 eq)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Protocol:

  • Activation: Dissolve 2-ethoxybenzoic acid in anhydrous DCM at 0°C. Add oxalyl chloride dropwise, followed by a catalytic drop of DMF. Stir for 2 hours until gas evolution ceases (formation of acid chloride).

  • Evaporation: Remove solvent and excess oxalyl chloride under reduced pressure. Redissolve the residue in fresh DCM.

  • Coupling: In a separate flask, suspend O-methylhydroxylamine HCl in DCM with Triethylamine at 0°C. Slowly add the acid chloride solution to this suspension.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine) and then sat. NaHCO3. Dry over MgSO4.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

Biological Assay: PTP1B Inhibition Screen

Rationale: PTP1B is a validated target for 2-ethoxybenzamide derivatives (See Ref 1).

  • Enzyme Prep: Recombinant human PTP1B (1-321) in assay buffer (50 mM HEPES, pH 7.2, 1 mM EDTA).

  • Substrate: p-Nitrophenyl phosphate (pNPP, 2 mM).

  • Incubation: Incubate test compound (0.01 – 100 µM) with enzyme for 10 min at 37°C.

  • Initiation: Add pNPP substrate.

  • Detection: Measure absorbance at 405 nm (formation of p-nitrophenol) after 20 min.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Mechanism of Action & Pathway Integration

The N-methoxybenzamide moiety functions as a "privileged structure" in kinase and phosphatase inhibition. In the context of EGFR (Epidermal Growth Factor Receptor) inhibition, the N-methoxy group can occupy the ribose-binding pocket or interact with the hinge region, while the 2-ethoxy group extends into the hydrophobic back-pocket.

Signaling_Pathway Ligand Ligand (EGF) EGFR EGFR (Receptor) Ligand->EGFR Activates Signaling Downstream Signaling (MAPK / PI3K) EGFR->Signaling Phosphorylation Inhibitor 2-Ethoxy-N-methoxy Analog Inhibitor->EGFR Inhibits (IC50 < 100 nM) PTP1B PTP1B (Phosphatase) Inhibitor->PTP1B Inhibits (Secondary Target) PTP1B->EGFR Dephosphorylates (Negative Feedback)

Caption: Dual-targeting potential of this compound analogs on EGFR signaling and PTP1B regulation.[2]

References

  • Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Source: Bioorganic Chemistry, 2019.

  • Design, synthesis, and biological evaluation of aryl N-methoxyamide derivatives as GPR119 agonists. Source: Bioorganic & Medicinal Chemistry Letters, 2017.

  • Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. Source: Journal of Molecular Structure, 2025.

  • 2-Ethoxybenzamide (Ethenzamide) - PubChem Compound Summary. Source: National Library of Medicine.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-ethoxy-N-methoxybenzamide (EMB): A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey of a novel chemical entity (NCE) from discovery to clinic is fraught with challenges. One of the most critical hurdles is ensuring target selectivity. A compound that engages its intended target with high potency is promising, but one that also interacts with unintended "off-targets" can lead to unforeseen toxicities or a diluted therapeutic effect, contributing to the high attrition rates in clinical trials[1].

This guide provides a comprehensive framework for the cross-reactivity profiling of a hypothetical NCE, 2-ethoxy-N-methoxybenzamide (EMB) . The benzamide scaffold is a privileged structure in medicinal chemistry. Structurally related analogs have shown activity against diverse target classes, including cyclooxygenases (COX)[2][3], protein tyrosine phosphatases like PTP1B[4], the Smoothened (Smo) receptor in the Hedgehog pathway[5], and kinases such as EGFR[6]. This known polypharmacology makes a robust, multi-faceted profiling strategy not just advisable, but essential.

Here, we will dissect and compare various industry-standard profiling platforms, moving beyond a simple listing of services to explain the causality behind experimental choices. We will follow a tiered, logical progression from broad, cost-effective screening to deep, cellular validation, providing the data-driven insights necessary to build a comprehensive safety and selectivity profile for EMB.

Part 1: The Strategic Framework: A Tiered Approach to Profiling

An effective profiling strategy balances breadth, depth, and resource allocation. A tiered approach is the most logical and cost-effective method, where the data from each tier informs the experimental design of the next.[7] The goal is to fail fast and cheap, eliminating problematic compounds early, while building a deep, mechanistic understanding of promising candidates.

G cluster_0 Tier 1: Broad Liability Assessment (10 µM Single-Point Screen) cluster_1 Tier 2: Hit Confirmation & Potency Determination cluster_2 Tier 3: Cellular & Physiological Validation cluster_3 Decision Gate T1_A Alternative A: Safety Panel (e.g., Eurofins SafetyScreen44) T2 Dose-Response (IC50/Kd) for all 'Hits' (>50-70% Inhibition) T1_A->T2 Identifies Safety Liabilities T1_B Alternative B: Broad Target-Family Panel (e.g., Reaction Biology KinomeScan) T1_B->T2 Identifies On- and Off-Target Family Members T1_C Alternative C: In Silico Profiling (Structure-Based) T1_C->T1_A Hypothesis Generation T1_C->T1_B Hypothesis Generation T3_A Cellular Target Engagement (e.g., CETSA®) T2->T3_A Confirms Potency T3_B Phenotypic / Functional Assays (e.g., Cell Viability, Biomarker Modulation) T3_A->T3_B Confirms Target Hit in Intact Cells Decision Advance / Optimize / Terminate T3_B->Decision Links Target Engagement to Cellular Function G cluster_0 Assay Prep cluster_1 Reaction cluster_2 Detection A 1. Compound Dilution (EMB, Controls) B 2. Add Kinase/Substrate Mix (GSK3B + Peptide) A->B C 3. Initiate with [γ-³³P]ATP B->C D 4. Incubate 60 min @ 30°C C->D E 5. Stop & Capture on Filter D->E F 6. Wash Unused ATP E->F G 7. Read Counts F->G H Data Analysis G->H Calculate IC50

Figure 2: Workflow for a radiometric kinase assay.
Protocol 2: CETSA® Western Blot Protocol (e.g., for PTP1B)

This protocol validates target engagement in a cellular environment.

  • Cell Culture & Treatment: Culture cells expressing endogenous PTP1B (e.g., HEK293) to ~80% confluency. Treat cells with either vehicle (DMSO) or varying concentrations of EMB for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include an unheated control sample.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Fractionation: Separate the soluble fraction (containing stabilized protein) from the precipitated/aggregated fraction by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Normalize all samples to the same protein concentration.

  • Detection: Analyze the samples by SDS-PAGE and Western blot using a validated antibody specific for PTP1B.

  • Data Analysis: Quantify the band intensity for PTP1B at each temperature for both vehicle- and EMB-treated samples. Plot the relative intensity versus temperature to generate a "melting curve." A shift of the curve to the right for EMB-treated samples indicates target stabilization.

Conclusion

The cross-reactivity profiling of a novel compound like this compound is not a single experiment but a strategic, multi-tiered investigation. An initial broad screen against a safety-focused panel (like the SafetyScreen44) is a mandatory first step to identify potential clinical liabilities. For a compound with a suspected target family, a comprehensive panel screen (such as a kinome scan) is essential to understand selectivity among related proteins.

However, this guide emphasizes that biochemical data alone is insufficient. Potency without cellular engagement is meaningless. The comparison of in vitro biochemical assays with in situ target engagement methods like CETSA is critical. This orthogonal validation step confirms that a compound reaches its target in a complex physiological environment, providing the confidence needed to advance a program. By integrating these comparative approaches, researchers can build a robust, data-driven profile that illuminates not only the therapeutic potential of a compound but also its potential pitfalls, paving a more rational and successful path toward the clinic.

References

  • PubChem. 2-Ethoxybenzamide. National Center for Biotechnology Information. Link

  • Selleck Chem. 2-Ethoxybenzamide. Selleck Chemicals LLC. Link

  • Fu, L., et al. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Bioorganic & Medicinal Chemistry, 27(23), 103273. Link

  • PubChem. 2-Methoxybenzamide. National Center for Biotechnology Information. Link

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-51. Link

  • Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Scientific. Link

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 29(11), 1046-51. Link

  • Symeres. Small Molecule Drug Discovery. Symeres. Link

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Charles River Laboratories. Link

  • Wang, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(16), 9419-9424. Link

  • Reaction Biology. Kinase Screening Assay Services. Reaction Biology. Link

  • McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology, 610, 311-323. Link

  • Bio-Rad Laboratories. Large and Small Molecule Screening by SPR. Bio-Rad Laboratories, Inc. Link

  • Lin, T. E., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1335-1345. Link

  • Eurofins Discovery. CNS SafetyScreen panel. Eurofins Scientific. Link

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology. Link

  • Creative Diagnostics. Off-Target Effects Analysis. Creative Diagnostics. Link

  • van der Wouden, C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-76. Link

  • Zhang, Y., et al. (2024). Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. ResearchGate. Link

  • Frontage Laboratories. Small Molecule Bioanalysis. Frontage Laboratories. Link

  • Reaction Biology. Kinase Drug Discovery Services. Reaction Biology. Link

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). AZoNetwork. Link

  • WuXi AppTec. Reaction Profiling. WuXi AppTec. Link

  • Scott, J. S., & Gedge, J. I. (2021). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. Link

  • Talevi, A. (2023). Is Target-Based Drug Discovery Efficient? Discovery and “Off-Target” Mechanisms of All Drugs. Journal of Medicinal Chemistry, 66(19), 13213-13227. Link

  • Reaction Biology. Complete kinase assay list. Reaction Biology. Link

  • Fluorochem. 2-ethoxy-N-methoxy-N-methylbenzamide. Fluorochem Ltd. Link

  • Dai, L., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(12), e4446. Link

  • PubChem. 2-methoxy-N-phenylbenzamide. National Center for Biotechnology Information. Link

  • Reaction Biology. Safety and Off-Target Drug Screening Services. Reaction Biology. Link

  • Altasciences. Small Molecule Drug Development Services. Altasciences. Link

  • Eurofins Discovery. (2013). Eurofins Panlabs Safety Screening Webinar. YouTube. Link

  • MDPI. Cellular Redox Mechanisms in Inflammation and Programmed Cell Death. MDPI. Link

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Link

  • van der Wouden, C.S., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-76. Link

  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2239-2246. Link

  • ResearchGate. Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro... ResearchGate. Link

  • Eurofins Discovery. SafetyScreen44 Panel. Eurofins Scientific. Link

Sources

A Senior Application Scientist's Guide to Benchmarking 2-ethoxy-N-methoxybenzamide Against Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless pursuit of novel anticancer therapeutics is a cornerstone of modern oncology research. Benzamide derivatives, in particular, have garnered significant attention due to their prevalence in compounds exhibiting potent biological activity. This guide focuses on a specific molecule, 2-ethoxy-N-methoxybenzamide , a compound whose anticancer potential remains to be fully elucidated.

Based on its core chemical structure, which shares features with known histone deacetylase (HDAC) inhibitors, we hypothesize that its primary mechanism of action may involve the modulation of chromatin structure through HDAC inhibition. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that represses transcription. In various cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.

This document provides a comprehensive framework for academic and industry researchers to rigorously benchmark this compound. We will outline a multi-phase experimental plan to first validate its hypothesized mechanism and then compare its efficacy against established, FDA-approved HDAC inhibitors, namely Vorinostat (SAHA) and Panobinostat (LBH589) . The protocols described herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.

Phase 1: Biochemical Validation of Mechanism of Action

The foundational step is to determine if this compound directly interacts with and inhibits its putative targets, the HDAC enzymes. This is critical before proceeding to more complex cellular assays.

Experimental Objective: Quantify Direct HDAC Inhibition

The primary goal is to measure the compound's ability to inhibit the enzymatic activity of key HDAC isoforms in a cell-free system. This allows for the determination of potency (IC50) and potential isoform selectivity.

Workflow: In Vitro HDAC Activity Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PREP1 Synthesize & Purify This compound ASSAY1 Incubate HDAC Enzyme with Fluorogenic Substrate & Compound PREP1->ASSAY1 Test Compound PREP2 Procure Recombinant HDAC Enzymes (Class I, II, IV) PREP2->ASSAY1 Enzymes PREP3 Prepare Serial Dilutions of Test Compound & Controls PREP3->ASSAY1 Dilutions ASSAY2 Add Developer Solution to Stop Reaction & Generate Signal ASSAY1->ASSAY2 ASSAY3 Measure Fluorescence on Plate Reader ASSAY2->ASSAY3 ANALYSIS1 Subtract Background (No Enzyme Control) ASSAY3->ANALYSIS1 ANALYSIS2 Normalize Data to Controls (Vehicle vs. Max Inhibition) ANALYSIS1->ANALYSIS2 ANALYSIS3 Generate Dose-Response Curve & Calculate IC50 Values ANALYSIS2->ANALYSIS3

Caption: Workflow for determining the IC50 of the test compound against HDAC enzymes.

Detailed Protocol: Fluorometric HDAC Activity Assay
  • Reagent Preparation :

    • Test Compound : Prepare a 10 mM stock of this compound in DMSO. Create a 10-point serial dilution series (e.g., 100 µM to 1 nM).

    • Benchmark Controls : Prepare identical dilution series for Vorinostat and Panobinostat.

    • Assay Buffer : Prepare a buffer suitable for HDAC activity (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Enzymes : Dilute recombinant human HDAC1 (Class I) and HDAC6 (Class IIb) to the working concentration in assay buffer.

    • Substrate : Use a fluorogenic substrate such as Boc-Lys(Ac)-AMC.

  • Assay Plate Setup (384-well, black, flat-bottom) :

    • Negative Control (100% Activity) : Add 5 µL of assay buffer with 1% DMSO.

    • Positive Control (0% Activity) : Add 5 µL of a potent, broad-spectrum HDAC inhibitor like Trichostatin A (TSA) at a saturating concentration (e.g., 2 µM).

    • Test Wells : Add 5 µL of each dilution of this compound, Vorinostat, or Panobinostat.

  • Enzyme Incubation :

    • Add 20 µL of the diluted HDAC enzyme solution to each well.

    • Add 20 µL of assay buffer to "No Enzyme" control wells for background measurement.

    • Incubate for 15 minutes at 37°C.

  • Substrate Reaction :

    • Add 5 µL of the fluorogenic substrate to all wells.

    • Incubate for 60 minutes at 37°C, protected from light.

  • Signal Development :

    • Add 25 µL of developer solution (containing a protease like trypsin and TSA to stop the HDAC reaction) to each well.

    • Incubate for 15 minutes at room temperature.

  • Data Acquisition :

    • Read the plate on a fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis :

    • Subtract the average fluorescence of the "No Enzyme" wells from all other readings.

    • Normalize the data with the negative control representing 100% activity and the positive control representing 0% activity.

    • Plot the normalized percent inhibition against the log concentration of the compound and fit a four-parameter logistic curve to determine the IC50 value.

Phase 2: In Vitro Cellular Efficacy and Target Engagement

Following biochemical validation, the next logical step is to assess the compound's effect on living cancer cells. This phase aims to answer three questions: Is it cytotoxic? Does it induce the expected downstream cellular events of HDAC inhibition? And how does it compare to our benchmarks?

Experimental Objective 1: Determine Antiproliferative Activity

We will assess the compound's ability to inhibit the growth and proliferation of a relevant cancer cell line panel.

Detailed Protocol: Cell Viability (MTT/CellTiter-Glo®) Assay
  • Cell Line Selection : Choose a panel of cell lines relevant to cancers with known HDAC inhibitor sensitivity, such as multiple myeloma (MM.1S) and cutaneous T-cell lymphoma (Hut-78).

  • Cell Seeding : Seed cells in a 96-well clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment : Treat cells with a 10-point serial dilution of this compound and the benchmark drugs (e.g., 100 µM to 1 nM). Include a "Vehicle Control" (DMSO) and a "No Cell" blank control.

  • Incubation : Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment (using Promega CellTiter-Glo® Luminescent Assay) :

    • Equilibrate the plate and reagent to room temperature.

    • Add an equal volume of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis : Calculate the half-maximal growth inhibitory concentration (GI50) by normalizing the data to the vehicle control and plotting against the log concentration of the compound.

Experimental Objective 2: Confirm Cellular Target Engagement

To confirm that the compound inhibits HDACs within the cell, we must measure the accumulation of acetylated proteins, a direct downstream marker of HDAC inhibition.

Detailed Protocol: Western Blot for Acetylated Histones
  • Cell Treatment : Treat a larger format of cells (e.g., 6-well plate) with this compound and benchmarks at concentrations corresponding to their 1x and 10x GI50 values for 24 hours.

  • Protein Extraction : Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against acetylated Histone H3 (e.g., Ac-H3K9).

    • Incubate with a loading control primary antibody (e.g., total Histone H3 or β-actin).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection : Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A clear increase in the Ac-H3K9 band relative to the loading control indicates target engagement.

Signaling Pathway of HDAC Inhibition

cluster_drug Drug Action cluster_enzyme Enzymatic Level cluster_chromatin Chromatin Level cluster_cellular Cellular Outcome Drug This compound (Putative HDACi) HDAC HDAC Enzyme Drug->HDAC Inhibits Histones Histone Proteins HDAC->Histones Deacetylates Acetylation Histone Hyperacetylation Histones->Acetylation Accumulates Acetyl Groups Chromatin Relaxed Chromatin (Euchromatin) Acetylation->Chromatin Gene Tumor Suppressor Gene Expression Chromatin->Gene Activates Apoptosis Apoptosis Gene->Apoptosis GrowthArrest Cell Cycle Arrest Gene->GrowthArrest

Caption: Hypothesized signaling pathway for this compound.

Phase 3: Comparative Data Synthesis and Analysis

The final phase involves consolidating the data from all experiments into a clear, comparative format. This allows for an objective assessment of the novel compound's potential.

Table 1: Comparative Biochemical Potency (IC50)
CompoundHDAC1 IC50 (nM)HDAC6 IC50 (nM)Selectivity (HDAC1 vs HDAC6)
This compoundExperimentalExperimentalCalculated
Vorinostat (SAHA)ExperimentalExperimentalCalculated
Panobinostat (LBH589)ExperimentalExperimentalCalculated

Data to be populated from the fluorometric assay results.

Table 2: Comparative Cellular Efficacy (GI50)
CompoundMM.1S GI50 (nM)Hut-78 GI50 (nM)
This compoundExperimentalExperimental
Vorinostat (SAHA)ExperimentalExperimental
Panobinostat (LBH589)ExperimentalExperimental

Data to be populated from the cell viability assay results.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the initial benchmarking of this compound as a putative anticancer agent. By following this multi-phase approach, researchers can:

  • Confirm the Mechanism : Unequivocally determine if the compound acts as an HDAC inhibitor through direct biochemical assays.

  • Quantify Cellular Efficacy : Measure its antiproliferative effects on relevant cancer cell lines.

  • Establish a Performance Benchmark : Directly compare its potency and efficacy against FDA-approved drugs in the same class.

Positive results from this evaluation—specifically, potent IC50 and GI50 values comparable or superior to the benchmarks, coupled with clear evidence of in-cell target engagement—would provide a strong rationale for advancing the compound into more complex preclinical studies. Future directions would include broader cell line screening, apoptosis and cell cycle analysis, and eventual progression to in vivo xenograft models to assess tolerability and anti-tumor efficacy in a living system.

References

  • Title : Histone Deacetylase Inhibitors in Cancer Therapy Source : New England Journal of Medicine URL : [Link]

  • Title : The role of histone deacetylases and their inhibitors in cancer therapy Source : Nature Reviews Drug Discovery URL : [Link]

Safety Operating Guide

2-ethoxy-N-methoxybenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chain of Custody" Approach

As a Senior Application Scientist, I often see disposal treated as an afterthought. However, for functionalized intermediates like 2-ethoxy-N-methoxybenzamide , disposal begins at the moment of synthesis or procurement.[1] This compound belongs to the class of N-alkoxybenzamides (often related to Weinreb amides if N-methylated), which are critical acylating agents in medicinal chemistry.[1]

Immediate Directive:

  • Do NOT dispose of this down the drain.

  • Do NOT mix with strong oxidizing agents (e.g., permanganates, chromic acid) due to the oxidizable ether and amide functionalities.

  • Preferred Method: High-temperature incineration via a licensed chemical waste contractor.[1]

Part 1: Chemical Identity & Hazard Profiling

To dispose of a chemical safely, you must understand its reactivity. This compound combines a stable benzene ring with two reactive handles: an ethoxy group (ether linkage) and an N-methoxyamide (hydroxamate ether).[1]

Physicochemical & Safety Data
PropertySpecificationOperational Implication
Chemical Class N-Alkoxybenzamide / Hydroxamic Acid EtherStable under ambient conditions; potential hydrolysis in strong acid/base.[1]
CAS Number 899424-95-4 (Refers to the N-methyl analog common in synthesis; treat the N-H variant similarly)Use for waste manifesting.[1]
Physical State Solid (typically white/off-white powder)Dust generation is a primary inhalation risk during transfer.[1]
GHS Classification Warning (Acute Tox. 4; Skin Irrit. 2; Eye Irrit.[2] 2A)Standard PPE (Nitrile gloves, safety glasses) is mandatory.
Reactivity Incompatible with Strong Oxidizers, Strong AcidsSegregation Critical: Do not consolidate with nitric acid waste.

Expert Insight: While specific toxicological data for this exact intermediate may be sparse compared to commodity chemicals, we apply the "Precautionary Principle of Structural Analogy." Benzamides are often bioactive; therefore, we treat this as a PBT (Persistent, Bioaccumulative, Toxic) candidate until proven otherwise.

Part 2: Pre-Disposal Stabilization & Segregation

Before the waste leaves your bench, it must be stabilized. The presence of the N-methoxy group makes this compound distinct from simple amides.[1]

  • Segregation Logic:

    • Keep Separate from Oxidizers: The ethoxy and methoxy groups are electron-rich.[1] Mixing with strong oxidizers in a waste drum can generate heat or fire.

    • Keep Separate from Aqueous Acids: Strong acids can hydrolyze the amide bond, releasing O-methylhydroxylamine or related species, which may have different toxicity profiles.[1]

  • Container Selection:

    • Solids: High-Density Polyethylene (HDPE) wide-mouth jars.[1]

    • Solutions: Amber glass or HDPE carboys (if dissolved in non-halogenated solvents like Ethyl Acetate or Methanol).

Part 3: The Disposal Protocol (Step-by-Step)

This protocol ensures compliance with RCRA (USA) and general international laboratory safety standards.

Scenario A: Disposal of Pure Solid
  • Personal Protective Equipment (PPE): Don nitrile gloves (double-gloving recommended), lab coat, and safety goggles.[1] Wear a P95 particulate respirator if working outside a fume hood.

  • Transfer: Transfer the solid into a clear, sealable polyethylene bag (secondary containment).

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: this compound.[1][3]

    • Hazard Checkbox: "Toxic," "Irritant."

  • Consolidation: Place the sealed bag into the "Solid Organic Waste" drum.

    • Note: This drum is destined for incineration.

Scenario B: Disposal of Reaction Mixtures (Solutions)

If the compound is dissolved in a solvent (e.g., DCM, Methanol, DMF):

  • Identify the Solvent: The solvent dictates the waste stream, not the solute (unless the solute is highly toxic/reactive).

  • Halogenated vs. Non-Halogenated:

    • If in Dichloromethane (DCM)

      
      Halogenated Waste Stream .[1]
      
    • If in Methanol/Ethyl Acetate

      
      Non-Halogenated (Flammable) Waste Stream .[1]
      
  • Precipitation (Optional but Recommended): If you have a large quantity in solution, consider rotary evaporation to recover the solid. Solid waste is cheaper and safer to transport than liquid waste.

Part 4: Waste Stream Classification (Regulatory)

Proper coding prevents regulatory fines. While this specific compound is not typically "P-listed" or "U-listed" (RCRA specific acute toxins), it falls under general classifications.[1]

JurisdictionWaste Code / ClassificationRationale
USA (RCRA) Not Specifically Listed (Default to characteristics)If in flammable solvent: D001 .[1] If solid: Non-regulated hazardous waste (unless characteristic toxic).
EU (EWC) 07 05 13* Solid wastes containing dangerous substances from the manufacture of pharmaceuticals.[1]
Disposal Method Incineration (High BTU) Ensures destruction of the benzene ring and amide functionality.

Part 5: Decision Matrix & Workflow

The following diagram illustrates the decision logic for disposing of this compound.

DisposalWorkflow Start Start: Waste Identification (this compound) StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid Bagging Double Bag in Polyethylene Solid->Bagging SolidDrum Container: Solid Organic Waste Drum (HDPE) Bagging->SolidDrum Labeling Apply Hazardous Waste Label (Mark: Toxic/Irritant) SolidDrum->Labeling SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHalo Halo->Labeling NonHalo->Labeling Incineration Final Disposal: High Temp Incineration Labeling->Incineration

Figure 1: Decision matrix for the segregation and packaging of benzamide derivative waste.

Part 6: Emergency Response (Spills)

In the event of a benchtop spill of solid this compound:

  • Isolate: Alert nearby personnel.

  • Protect: Wear N95/P95 mask and gloves.

  • Contain: Do not dry sweep (creates dust). Cover the spill with a damp paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup.[1]

  • Clean: Wipe the area with a soap/water solution (surfactants help lift the organic solid) followed by an ethanol wipe.

  • Dispose: All cleanup materials (towels, gloves) go into the Solid Organic Waste drum.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 569575, N-Methoxy-N-methylbenzamide (Structural Analog).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethoxy-N-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-ethoxy-N-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.